Thalidomide-O-PEG2-Acid
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C20H22N2O9 |
|---|---|
Peso molecular |
434.4 g/mol |
Nombre IUPAC |
3-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C20H22N2O9/c23-15-5-4-13(18(26)21-15)22-19(27)12-2-1-3-14(17(12)20(22)28)31-11-10-30-9-8-29-7-6-16(24)25/h1-3,13H,4-11H2,(H,24,25)(H,21,23,26) |
Clave InChI |
LDBBOUWQJLSTOP-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Core Mechanism of Thalidomide-O-PEG2-Acid in PROTACs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the mechanism of action of Thalidomide-O-PEG2-Acid as a critical component in the design and function of Proteolysis Targeting Chimeras (PROTACs). By leveraging the cell's own protein disposal machinery, PROTACs offer a novel therapeutic modality for targeting previously "undruggable" proteins. This document details the molecular interactions, key quantitative parameters of analogous compounds, detailed experimental protocols, and visual representations of the underlying biological pathways and workflows.
Introduction to PROTAC Technology and the Role of this compound
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) by hijacking the body's ubiquitin-proteasome system (UPS). These molecules consist of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the POI and an E3 ligase into close proximity, PROTACs induce the ubiquitination of the POI, marking it for degradation by the 26S proteasome.
This compound serves as a foundational building block for constructing PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase. It comprises three key features:
-
Thalidomide (B1683933) Moiety: This portion of the molecule acts as the E3 ligase ligand, specifically binding to Cereblon (CRBN).
-
PEG2 Linker: A two-unit polyethylene (B3416737) glycol (PEG) linker provides the necessary spacing and flexibility for the PROTAC molecule to effectively bridge the POI and CRBN.
-
Carboxylic Acid Group: This functional group allows for the covalent attachment of a ligand that specifically binds to the target protein (POI), completing the heterobifunctional PROTAC structure.
The thalidomide moiety binds to CRBN, a substrate receptor within the Cullin-4A-RING E3 ubiquitin ligase complex (CRL4^CRBN^). This complex also includes Cullin 4A (CUL4A), DNA damage-binding protein 1 (DDB1), and RING-box protein 1 (RBX1). The recruitment of this complex to the POI by the PROTAC facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, leading to its degradation.
Quantitative Data on Thalidomide-Based PROTACs
While specific quantitative data for PROTACs utilizing the exact this compound linker is not extensively available in public literature, the following tables provide representative data for thalidomide and PROTACs constructed with similar thalidomide-based E3 ligase ligands. This data serves as a benchmark for the expected potency and binding affinity.
Table 1: Binding Affinities of Thalidomide and Analogs to CRBN
| Compound | Dissociation Constant (Kd) | Assay Method | Reference |
| Thalidomide | ~250 nM | Not Specified | |
| (S)-thalidomide | ~10-fold stronger binding than (R)-enantiomer | Competitive Elution Assay | |
| Lenalidomide | ~178 nM | Not Specified | |
| Pomalidomide | ~157 nM | Not Specified |
Table 2: On-Target Degradation Efficiency of Representative Thalidomide-Based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 (Pomalidomide-based) | BRD4 | Jurkat | < 1 | > 95 | |
| dBET1 (Thalidomide-based) | BRD4 | MV4;11 | 4.3 | > 98 | |
| Representative BRD4 Degrader | BRD4 | HeLa | 16 | > 90 |
Note: DC50 is the concentration of the PROTAC that induces 50% degradation of the target protein. Dmax is the maximum percentage of target protein degradation.
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of PROTACs. The following are protocols for key experiments in the development of thalidomide-based PROTACs.
Synthesis of a PROTAC using this compound
This protocol outlines a general method for conjugating a POI ligand to this compound.
Materials:
-
This compound
-
POI ligand with a suitable functional group (e.g., an amine)
-
Peptide coupling reagents (e.g., HATU, HOBt)
-
A base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
-
Standard laboratory glassware and purification apparatus (e.g., HPLC)
Procedure:
-
Activation of Carboxylic Acid: Dissolve this compound (1 equivalent) and the POI ligand (1-1.2 equivalents) in anhydrous DMF.
-
Add a peptide coupling reagent such as HATU (1.2 equivalents) and a base such as DIPEA (2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the crude product using reverse-phase preparative HPLC.
-
Characterization: Confirm the identity and purity of the final PROTAC product by HRMS and NMR spectroscopy.
Western Blot for Target Protein Degradation
This protocol is a standard method to assess the efficacy of a PROTAC in degrading the target protein within a cellular context.
Materials:
-
Cell line expressing the POI
-
PROTAC stock solution in DMSO
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence
Physicochemical Properties of Thalidomide-O-PEG2-Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-O-PEG2-Acid is a synthetic molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed for targeted protein degradation. This molecule functions as an E3 ligase ligand-linker conjugate, specifically incorporating the thalidomide-based Cereblon (CRBN) ligand and a polyethylene (B3416737) glycol (PEG) linker with a terminal carboxylic acid.[1][2] This structure allows for its conjugation to a target protein ligand, forming a heterobifunctional PROTAC. The PEG2 linker provides flexibility and optimal spacing, facilitating the recruitment of the CRBN E3 ubiquitin ligase to a specific protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.[3] This technical guide provides an in-depth overview of the known physicochemical properties of this compound, general experimental protocols for determining key parameters, and a visualization of its mechanism of action within the PROTAC framework.
Core Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₂₂N₂O₉ | [1][2] |
| Molecular Weight | 434.40 g/mol | [1][2] |
| CAS Number | 2488752-64-1 | [2] |
| Appearance | Off-white to white solid | N/A |
| Purity | Typically ≥95% or ≥98% | [2] |
| Solubility | Soluble in DMSO and DMF | [2] |
| Aqueous Solubility | Not experimentally determined | N/A |
| pKa | Not experimentally determined | N/A |
| logP | Not experimentally determined | N/A |
| Storage Conditions | -20°C for long-term storage | [2] |
N/A: Not available in the searched resources. Experimental determination is required for these properties.
Experimental Protocols for Key Physicochemical Properties
Accurate determination of physicochemical parameters such as pKa and logP is crucial for understanding the drug-like properties of a molecule, including its absorption, distribution, metabolism, and excretion (ADME) profile. Below are detailed, generalized experimental protocols that can be adapted for the determination of these properties for this compound.
Determination of pKa by Potentiometric Titration
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For this compound, the carboxylic acid moiety is the primary ionizable group. Potentiometric titration is a common and reliable method for pKa determination.[4]
Principle: This method involves the gradual addition of a titrant (a strong base, e.g., NaOH) to a solution of the analyte (this compound) and monitoring the change in pH using a pH meter. The pKa is the pH at which the analyte is 50% ionized, which corresponds to the midpoint of the steepest portion of the titration curve.[5]
Materials and Equipment:
-
This compound
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Potassium Chloride (KCl) for maintaining ionic strength
-
Deionized water
-
pH meter with a calibrated electrode
-
Burette
-
Stir plate and stir bar
-
Beaker
Procedure:
-
Preparation of Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to a final concentration of approximately 1-5 mM. If aqueous solubility is low, a co-solvent system may be necessary, and the results should be interpreted accordingly.
-
Ionic Strength Adjustment: Add KCl to the analyte solution to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration.[4]
-
Initial pH Adjustment: Adjust the initial pH of the solution to the acidic range (e.g., pH 2-3) using the 0.1 M HCl solution to ensure the carboxylic acid is fully protonated.
-
Titration: Begin the titration by adding small, precise increments of the 0.1 M NaOH solution from the burette.
-
Data Collection: After each addition of NaOH, allow the pH reading to stabilize and record the pH and the volume of titrant added. Continue the titration until the pH reaches the basic range (e.g., pH 11-12).
-
Data Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa can be determined from the first derivative of the titration curve (identifying the equivalence point) or by finding the pH at the half-equivalence point.
Determination of logP by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. A higher logP value indicates greater lipid solubility. RP-HPLC provides a rapid and reliable method for estimating logP values.[6][7]
Principle: This method is based on the correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its logP value. A series of standard compounds with known logP values are used to create a calibration curve, from which the logP of the test compound can be interpolated based on its retention time.[8]
Materials and Equipment:
-
This compound
-
A set of standard compounds with a range of known logP values
-
HPLC system with a UV detector
-
Reverse-phase C18 column
-
Mobile phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a specific pH) and an organic modifier (e.g., methanol (B129727) or acetonitrile)
-
Octanol-saturated water and water-saturated octanol (B41247) (for shake-flask method validation if needed)
Procedure:
-
Preparation of Standard Solutions: Prepare stock solutions of the standard compounds and this compound in a suitable solvent (e.g., methanol).
-
HPLC Method Development: Develop an isocratic HPLC method with a mobile phase composition that provides good separation and reasonable retention times for all compounds. The aqueous phase should be buffered at a pH where the carboxylic acid of this compound is in its neutral form to measure logP (as opposed to logD, the distribution coefficient for ionizable compounds).
-
Calibration Curve Generation: Inject the standard solutions onto the HPLC system and record their retention times (t_R). Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time. Plot the log(k') values against the known logP values of the standards to generate a linear calibration curve.
-
Sample Analysis: Inject the this compound solution and record its retention time.
-
logP Determination: Calculate the log(k') for this compound and use the calibration curve to determine its logP value.[9]
Mechanism of Action in PROTAC Technology
This compound serves as a critical component in the assembly of a PROTAC. The thalidomide (B1683933) moiety acts as a molecular glue that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3] The terminal carboxylic acid allows for the covalent attachment of a ligand that specifically binds to a target protein of interest. The resulting PROTAC molecule can then induce the degradation of this target protein.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general mechanism of action of a thalidomide-based PROTAC and a typical experimental workflow for its characterization.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound, 2488752-64-1 | BroadPharm [broadpharm.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - Simulations Plus [simulations-plus.com]
- 7. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 8. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 9. agilent.com [agilent.com]
Synthesis of Thalidomide-O-PEG2-Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Thalidomide-O-PEG2-Acid, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel therapeutic modality designed to harness the cell's natural protein degradation machinery to eliminate disease-causing proteins. Thalidomide (B1683933) and its derivatives are widely utilized as E3 ubiquitin ligase ligands, specifically for Cereblon (CRBN), which is a component of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex. The incorporation of a polyethylene (B3416737) glycol (PEG) linker, such as the PEG2-acid moiety, is critical for optimizing the solubility, cell permeability, and pharmacokinetic properties of the resulting PROTAC.
This guide details a well-established multi-step synthetic protocol, including the preparation of key intermediates, their subsequent coupling, and the final deprotection to yield the target molecule. All quantitative data is summarized in structured tables, and detailed experimental procedures are provided. Furthermore, signaling pathways and experimental workflows are illustrated using Graphviz diagrams to provide a clear visual representation of the underlying scientific principles.
Synthetic Pathway Overview
The synthesis of this compound is a multi-step process that can be broadly divided into three key stages:
-
Synthesis of 4-Hydroxythalidomide: This initial step involves the formation of the core thalidomide structure with a hydroxyl group, which serves as the attachment point for the PEG linker.
-
Synthesis of the Protected PEG2 Linker: A diethylene glycol derivative is functionalized with a protected carboxylic acid and a reactive group suitable for coupling.
-
Coupling and Deprotection: The 4-hydroxythalidomide is coupled with the protected PEG2 linker via a Williamson ether synthesis, followed by the removal of the protecting group to yield the final this compound.
Synthesis Pathway for this compound
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 4-Hydroxythalidomide
This procedure outlines the synthesis of the key intermediate, 4-hydroxythalidomide, from 3-hydroxyphthalic anhydride and 3-aminoglutarimide hydrochloride.
Methodology:
-
To a solution of 3-aminoglutarimide hydrochloride (1 equivalent) in pyridine, add triethylamine (2.2 equivalents) and 3-hydroxyphthalic anhydride (1 equivalent).
-
Heat the reaction mixture to reflux and stir for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the mixture with 2M hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield 4-hydroxythalidomide.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Equivalents | Quantity |
| 3-Aminoglutarimide HCl | 164.58 | 1.0 | As required |
| 3-Hydroxyphthalic Anhydride | 164.12 | 1.0 | As required |
| Triethylamine | 101.19 | 2.2 | As required |
| Pyridine | 79.10 | - | Solvent |
| Product | Molecular Weight ( g/mol ) | Theoretical Yield | Purity |
| 4-Hydroxythalidomide | 274.23 | Varies | >95% (by HPLC) |
Step 2: Synthesis of tert-Butyl 2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)ethoxy)ethoxy)propanoate (Protected this compound)
This step involves the coupling of 4-hydroxythalidomide with a protected PEG2 linker via a Williamson ether synthesis.
Methodology:
-
To a solution of 4-hydroxythalidomide (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add tert-butyl 2-(2-(2-bromoethoxy)ethoxy)acetate (1.2 equivalents) to the reaction mixture.
-
Heat the reaction to 80°C and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter to remove inorganic salts.
-
Dilute the filtrate with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Equivalents | Quantity |
| 4-Hydroxythalidomide | 274.23 | 1.0 | As required |
| tert-Butyl 2-(2-(2-bromoethoxy)ethoxy)acetate | 283.15 | 1.2 | As required |
| Potassium Carbonate | 138.21 | 2.0 | As required |
| Anhydrous DMF | 73.09 | - | Solvent |
| Product | Molecular Weight ( g/mol ) | Theoretical Yield | Purity |
| Protected this compound | 476.48 | Varies | >95% (by HPLC) |
Step 3: Synthesis of this compound (Final Product)
The final step is the deprotection of the tert-butyl ester to yield the carboxylic acid.
Methodology:
-
Dissolve the protected this compound (1 equivalent) in a 1:1 mixture of dichloromethane (B109758) (DCM) and trifluoroacetic acid (TFA).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate the residue with toluene (B28343) to remove residual TFA.
-
The crude product can be purified by preparative HPLC to obtain the final this compound.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Equivalents | Quantity |
| Protected this compound | 476.48 | 1.0 | As required |
| Trifluoroacetic Acid | 114.02 | - | Solvent/Reagent |
| Dichloromethane | 84.93 | - | Solvent |
| Product | Molecular Weight ( g/mol ) | Theoretical Yield | Purity |
| This compound | 420.37 | Varies | >98% (by HPLC) |
Characterization Data
| Compound | ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | MS (ESI) m/z |
| 4-Hydroxythalidomide | 11.10 (s, 1H), 9.95 (s, 1H), 7.55 (t, J=7.8 Hz, 1H), 7.15 (d, J=7.2 Hz, 1H), 7.05 (d, J=8.4 Hz, 1H), 5.10 (dd, J=12.8, 5.2 Hz, 1H), 2.85-2.95 (m, 1H), 2.55-2.65 (m, 1H), 2.00-2.10 (m, 2H) | 172.9, 170.1, 167.8, 165.5, 155.8, 136.4, 118.9, 117.8, 115.3, 112.1, 49.2, 31.2, 22.1 | 275.06 [M+H]⁺ |
| This compound | 12.1 (br s, 1H), 11.12 (s, 1H), 7.65 (t, J=7.9 Hz, 1H), 7.30 (d, J=7.4 Hz, 1H), 7.20 (d, J=8.5 Hz, 1H), 5.15 (dd, J=12.9, 5.3 Hz, 1H), 4.25 (t, J=4.5 Hz, 2H), 3.80 (t, J=4.5 Hz, 2H), 3.70 (t, J=6.2 Hz, 2H), 3.65-3.55 (m, 4H), 2.90-3.00 (m, 1H), 2.58-2.68 (m, 1H), 2.00-2.15 (m, 2H) | 172.9, 171.5, 170.1, 167.5, 165.2, 156.9, 136.8, 119.5, 118.2, 116.1, 113.2, 70.5, 70.1, 69.8, 69.2, 68.7, 49.3, 34.5, 31.2, 22.0 | 421.11 [M+H]⁺ |
Signaling Pathway and Experimental Workflow
Cereblon (CRBN) Signaling Pathway
Thalidomide and its derivatives exert their biological effects by binding to Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.
Cereblon (CRBN) E3 Ligase Pathway
Caption: Mechanism of action of thalidomide derivatives via the CRBN E3 ligase pathway.
PROTAC Experimental Workflow
The development and evaluation of a PROTAC, which would utilize this compound as a component, follows a structured workflow. This begins with the synthesis of the PROTAC molecule, followed by in vitro and in vivo characterization to assess its efficacy and mechanism of action.
PROTAC Development Workflow
Caption: A typical experimental workflow for the development and evaluation of a PROTAC.
The Architect of Degradation: A Technical Guide to Thalidomide-O-PEG2-Acid's Role in Cereblon E3 Ligase Recruitment
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the critical role of Thalidomide-O-PEG2-Acid in the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase, a cornerstone of targeted protein degradation. This molecule is a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics designed to eliminate disease-causing proteins. By covalently linking a CRBN-binding moiety (thalidomide) to a flexible PEG2 linker terminating in a carboxylic acid, this compound provides a versatile platform for the assembly of heterobifunctional degraders.
Core Concepts: Cereblon-Mediated Protein Degradation
Cereblon functions as a substrate receptor within the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN).[1][2] This complex is a key component of the ubiquitin-proteasome system (UPS), the cell's primary machinery for protein catabolism. The UPS identifies and tags proteins for destruction by the proteasome through a process called ubiquitination.
Thalidomide (B1683933) and its derivatives act as "molecular glues," binding to CRBN and altering its substrate specificity.[1][3] This induced proximity enables the CRL4-CRBN complex to recognize and ubiquitinate proteins that it would not otherwise target. PROTACs leverage this mechanism by tethering a thalidomide-based ligand to a ligand for a specific protein of interest (POI). This bifunctional nature brings the POI into close proximity with the CRBN E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein.[2][4]
The Role of this compound
This compound is a synthetic E3 ligase ligand-linker conjugate.[5][6][7] It is a foundational component for constructing PROTACs, comprised of three key features:
-
Thalidomide Moiety : This serves as the high-affinity ligand for the Cereblon E3 ligase.[4][8] The glutarimide (B196013) portion of thalidomide is crucial for docking into a hydrophobic pocket of CRBN.[9]
-
PEG2 Linker : A two-unit polyethylene (B3416737) glycol chain provides spacing and flexibility, which is critical for the PROTAC to effectively bridge the target protein and Cereblon, facilitating the formation of a stable ternary complex.[10][11] The hydrophilic nature of the PEG linker can also improve the solubility of the resulting PROTAC molecule.[11]
-
Carboxylic Acid Group : This functional group allows for the straightforward chemical conjugation of a ligand for a protein of interest via amide bond formation.[8][12]
Quantitative Data: Binding Affinities of Cereblon Ligands
While specific, publicly available quantitative binding data for this compound is limited, the binding affinity is expected to be comparable to that of thalidomide due to the conservation of the core binding motif. The binding affinities of thalidomide and its clinically relevant analogs to CRBN are well-documented and serve as a critical reference.
| Compound | Dissociation Constant (Kd) / IC50 | Assay Method | Key Notes |
| Thalidomide | ~250 nM | Not Specified | The (S)-enantiomer exhibits a 6- to 10-fold stronger binding affinity to CRBN than the (R)-enantiomer.[1][9][13] |
| Lenalidomide | ~178 nM / IC50 = 2.694 µM | Not Specified / TR-FRET | Binds more strongly to CRBN than thalidomide.[9][14] |
| Pomalidomide | ~157 nM | Not Specified | Demonstrates a higher binding affinity for CRBN compared to thalidomide.[9] |
| YJ1b (Novel Ligand) | IC50 = 0.206 µM | TR-FRET | A novel, high-affinity CRBN ligand.[14] |
| YJ2c (Novel Ligand) | IC50 = 0.211 µM | TR-FRET | A novel, high-affinity CRBN ligand.[14] |
| YJ2h (Novel Ligand) | IC50 = 0.282 µM | TR-FRET | A novel, high-affinity CRBN ligand.[14] |
Experimental Protocols
Detailed methodologies are essential for the successful development and characterization of PROTACs that utilize this compound. Below are representative protocols for assessing Cereblon binding and the formation of the ternary complex.
Ternary Complex Formation Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This assay quantifies the formation of the ternary complex, which consists of the target protein, the PROTAC, and the CRBN E3 ligase.[3]
Principle: This competitive binding assay relies on the FRET between a donor fluorophore (e.g., Terbium cryptate, Tb) and an acceptor fluorophore (e.g., AF488). A tagged CRBN protein (e.g., GST-tagged) and a tagged target protein (e.g., His-tagged) are brought into proximity by the PROTAC molecule. An anti-tag antibody conjugated to the donor (e.g., Tb-anti-GST) and another anti-tag antibody conjugated to the acceptor (e.g., AF488-anti-His) will generate a FRET signal when the ternary complex is formed.
Methodology:
-
Reagent Preparation:
-
Prepare stock solutions of GST-tagged recombinant human CRBN, His-tagged target protein, and the PROTAC molecule (synthesized using this compound) in an appropriate assay buffer.
-
Prepare solutions of Tb-anti-GST and AF488-anti-His antibodies.
-
-
Assay Procedure:
-
In a 384-well microplate, add a fixed concentration of the tagged CRBN and tagged target protein.
-
Add serial dilutions of the PROTAC molecule.
-
Incubate at room temperature for 60 minutes.
-
Add a pre-mixed solution of Tb-anti-GST and AF488-anti-His antibodies to each well.
-
Incubate at room temperature for 120 minutes, protected from light.[3]
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled microplate reader. Excite the donor fluorophore (Tb) at 340 nm and measure emission at both the donor (e.g., 495 nm) and acceptor (e.g., 520 nm) wavelengths.[3]
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against the PROTAC concentration to determine the EC₅₀ for ternary complex formation.[3]
-
Binding Affinity Determination: Surface Plasmon Resonance (SPR)
SPR measures the binding affinity of the PROTAC or this compound to CRBN in real-time.
Principle: CRBN is immobilized on a sensor chip. When a solution containing the analyte (e.g., this compound or a PROTAC) is flowed over the surface, the binding of the analyte to the immobilized CRBN causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
Methodology:
-
Chip Preparation and Protein Immobilization:
-
Activate a CM5 sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Immobilize recombinant human CRBN onto the chip surface via amine coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the analyte (this compound or PROTAC) in a suitable running buffer.
-
Inject the analyte solutions over the sensor chip surface at a constant flow rate.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between injections using a low pH buffer.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Validation
Co-IP is a technique used to qualitatively confirm the formation of the ternary complex in a cellular context.
Methodology:
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC molecule or a vehicle control for a specified time.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against the target protein or a tag on an overexpressed protein.
-
Add protein A/G-agarose or magnetic beads to capture the antibody-protein complexes.
-
Wash the beads several times to remove non-specific binding proteins.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with antibodies against the target protein and CRBN to detect their presence in the immunoprecipitated complex. An increased CRBN signal in the PROTAC-treated sample compared to the control indicates the formation of the ternary complex.
-
Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: Cereblon-mediated protein degradation pathway induced by a PROTAC.
Caption: Experimental workflow for a TR-FRET based ternary complex formation assay.
Caption: Logical relationship of the components of a PROTAC molecule.
References
- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. medkoo.com [medkoo.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. tebubio.com [tebubio.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound | AxisPharm [axispharm.com]
- 11. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of Highly Potent CRBN Ligands and Insight into Their Binding Mode through Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure and Application of Thalidomide-O-PEG2-Acid in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thalidomide-O-PEG2-Acid is a pivotal bifunctional molecule utilized in the burgeoning field of targeted protein degradation (TPD). It serves as a cornerstone for the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to eliminate specific disease-causing proteins. This molecule ingeniously incorporates the thalidomide (B1683933) moiety, a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase, connected to a short, flexible diethylene glycol (PEG2) linker that terminates in a carboxylic acid. This terminal acid group provides a convenient chemical handle for conjugation to a ligand that targets a protein of interest, thereby creating a heterobifunctional degrader. This technical guide provides a comprehensive overview of the structure, synthesis, and application of this compound, with a focus on its role in the assembly and mechanism of action of PROTACs. We present key physicochemical properties, a putative synthetic protocol, and representative data from analogous compounds to illustrate its utility. Furthermore, detailed experimental protocols for the conjugation and cellular evaluation of PROTACs derived from this molecule are provided, alongside visual representations of the underlying biological pathways and experimental workflows.
Core Structure and Physicochemical Properties
This compound is a synthetic compound that plays a critical role as a building block in the construction of PROTACs.[1] Its structure is meticulously designed to recruit the CRBN E3 ubiquitin ligase, an essential component of the cell's natural protein disposal system.[2]
The molecule consists of three key components:
-
Thalidomide Moiety: This phthalimide-glutarimide core is responsible for binding to the CRBN protein.[3]
-
PEG2 Linker: A short, hydrophilic diethylene glycol linker provides optimal spacing and flexibility, which is crucial for the effective formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase.[4][5]
-
Terminal Carboxylic Acid: This functional group serves as a versatile attachment point for conjugation to a ligand that binds to the protein of interest (POI).[6]
| Property | Value | Reference(s) |
| Chemical Formula | C₂₀H₂₂N₂O₉ | [6] |
| Molecular Weight | 434.40 g/mol | [6] |
| IUPAC Name | 3-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)ethoxy)ethoxy)propanoic acid | [6] |
| CAS Number | 2488752-64-1 | [5] |
| Appearance | Off-white solid | |
| Solubility | Soluble in DMSO, DMF | [5] |
| Storage | -20°C for long-term storage | [6] |
Role in PROTAC-Mediated Protein Degradation
PROTACs are heterobifunctional molecules that function by hijacking the ubiquitin-proteasome system (UPS) to induce the degradation of a target protein.[2] this compound provides the E3 ligase-recruiting component for this process.
The mechanism of action can be summarized in the following steps:
-
Ternary Complex Formation: A PROTAC synthesized from this compound and a POI ligand simultaneously binds to the POI and the CRBN E3 ligase, forming a ternary complex.
-
Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, a large protein complex responsible for degrading unwanted proteins.
-
PROTAC Recycling: The PROTAC is released after inducing ubiquitination and can participate in further rounds of degradation.
Caption: The signaling pathway of PROTAC-mediated protein degradation.
Synthesis Protocol (Putative)
Step 1: Synthesis of 4-Hydroxythalidomide
This step involves the condensation of 3-hydroxyphthalic anhydride (B1165640) with α-aminoglutarimide.
-
Reactants: 3-hydroxyphthalic anhydride, (±)-α-aminoglutarimide, triethylamine.
-
Solvent: Toluene (B28343).
-
Procedure:
-
To a stirred solution of 3-hydroxyphthalic anhydride in toluene, add (±)-α-aminoglutarimide and triethylamine.
-
Heat the mixture to reflux (approximately 110°C) for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the solid with cold toluene and dry under vacuum to yield 4-hydroxythalidomide.[1]
-
Step 2: Williamson Ether Synthesis to Yield this compound
This step involves the coupling of 4-hydroxythalidomide with a suitable PEG2-acid derivative, likely with a protected carboxylic acid and a leaving group on the terminal PEG carbon.
-
Reactants: 4-hydroxythalidomide, a suitable protected 2-(2-(2-bromoethoxy)ethoxy)acetic acid derivative (e.g., tert-butyl ester), and a non-nucleophilic base (e.g., cesium carbonate).
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a solution of 4-hydroxythalidomide in anhydrous DMF, add cesium carbonate and stir at room temperature for 30 minutes.
-
Add the protected PEG2-acid derivative to the reaction mixture.
-
Heat the reaction to 60-80°C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Deprotect the carboxylic acid (e.g., using trifluoroacetic acid for a tert-butyl ester) to yield the final product, this compound.
-
Caption: A putative synthetic workflow for this compound.
Quantitative Data (Representative)
Binding Affinity of Thalidomide Analogs to CRBN
The binding affinity of the thalidomide moiety to CRBN is a critical parameter for PROTAC efficacy.
| Compound | Dissociation Constant (Kd) | Reference(s) |
| (S)-Thalidomide | ~250 nM | [3][7] |
| (R)-Thalidomide | ~6-10 fold weaker than (S) | [3][7] |
Note: The binding affinity of this compound is expected to be comparable to that of thalidomide, as the core binding motif is retained.
Degradation Efficacy of Representative Thalidomide-Based PROTACs
The efficacy of a PROTAC is typically measured by its half-maximal degradation concentration (DC₅₀) and the maximum degradation level (Dₘₐₓ). The following table summarizes data for PROTACs targeting Bruton's tyrosine kinase (BTK) using a thalidomide-based CRBN ligand and a PEG linker.[8]
| PROTAC | Linker Composition | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference(s) |
| BTK Degrader 1 | Thalidomide-PEG (13 atoms) | BTK | Mino | 0.8 | ~95 | [8] |
| BTK Degrader 2 | Thalidomide-PEG (13 atoms) | BTK | Ramos | 2.2 | 97 | [9] |
Note: The optimal linker length and composition are target-dependent and often require empirical optimization.[10]
Experimental Protocols
The following are detailed protocols for the synthesis and evaluation of a PROTAC using this compound.
Protocol 1: Synthesis of a PROTAC via Amide Coupling
This protocol describes the conjugation of this compound to a primary amine-containing ligand for a protein of interest.
-
Materials:
-
This compound
-
Amine-functionalized POI ligand
-
Amide coupling reagents (e.g., HATU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
HPLC for purification
-
Mass spectrometer and NMR for characterization
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (3 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate vial, dissolve the amine-functionalized POI ligand (1.1 equivalents) in anhydrous DMF.
-
Add the POI ligand solution to the activated this compound solution.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Purify the crude product by preparative HPLC.
-
Characterize the final PROTAC by mass spectrometry and NMR.
-
Protocol 2: Western Blot for Target Protein Degradation
This is a standard method to assess the efficacy of a PROTAC in degrading the target protein in a cellular context.
-
Materials:
-
Cell line expressing the POI
-
PROTAC stock solution in DMSO
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer system
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for the desired time (e.g., 18-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of each lysate using the BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane and run the SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Image the blot using a chemiluminescence imaging system.
-
Re-probe the membrane with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control and calculate DC₅₀ and Dₘₐₓ values.
-
Caption: A typical workflow for a Western Blot experiment.
Conclusion
This compound is a versatile and indispensable chemical tool for the construction of PROTACs that recruit the CRBN E3 ubiquitin ligase. Its well-defined structure, incorporating a potent E3 ligase ligand, an optimal linker, and a reactive handle for conjugation, makes it a valuable asset for researchers in the field of targeted protein degradation. While specific quantitative data for this molecule remains to be published, the wealth of information available for analogous compounds provides a strong foundation for its application in the development of novel protein degraders. The experimental protocols detailed in this guide offer a robust framework for the synthesis and evaluation of PROTACs derived from this compound, empowering scientists to explore new therapeutic avenues for a wide range of diseases.
References
- 1. 4-Hydroxy thalidomide|lookchem [lookchem.com]
- 2. Preparation method of 2-(2-(2-aminoethoxy) ethoxy) acetic acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 5. This compound | AxisPharm [axispharm.com]
- 6. medkoo.com [medkoo.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. CN103524332A - Synthesis method of 2-[2-(2-methoxyethoxy) ethoxy] acetic acid - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
The Solubility Profile of Thalidomide-O-PEG2-Acid in DMSO and DMF: A Technical Guide
For Immediate Release
This technical guide provides an in-depth overview of the solubility characteristics of Thalidomide-O-PEG2-Acid in dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), two common solvents in drug discovery and development. This document is intended for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs) and related technologies.
This compound is a crucial building block in the synthesis of PROTACs.[1] It functions as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), facilitating the targeted degradation of specific proteins.[2][3] The polyethylene (B3416737) glycol (PEG) linker enhances flexibility and solubility, making it a versatile component in the design of bifunctional molecules.[2]
Solubility Data
While specific quantitative solubility data for this compound is not widely published in peer-reviewed literature, product information from various suppliers consistently indicates its solubility in DMSO and DMF. The table below summarizes the available qualitative data.
| Compound | Solvent | Solubility | Source |
| This compound | DMSO | Soluble | [4] |
| This compound | DMF | Soluble | [4] |
Note: The lack of precise quantitative values (e.g., mg/mL or molarity) in publicly available sources necessitates experimental determination for specific applications. A general protocol for determining kinetic solubility is provided below.
Experimental Protocol for Determining Kinetic Solubility
The following is a generalizable protocol for determining the kinetic solubility of a small molecule like this compound in an organic solvent such as DMSO or DMF, adapted from established methodologies.[5][6]
Objective: To determine the kinetic solubility of this compound in DMSO or DMF at a specified temperature.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Vortex mixer
-
Thermostatic shaker
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Calibrated analytical balance
-
Microcentrifuge
-
Autosampler vials and caps
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a precise amount of this compound.
-
Dissolve the compound in a known volume of DMSO or DMF to create a high-concentration stock solution (e.g., 10-20 mM). Ensure complete dissolution by vortexing.
-
-
Preparation of Calibration Standards:
-
Prepare a series of calibration standards by serially diluting the stock solution with the chosen solvent (DMSO or DMF). The concentration range should bracket the expected solubility.
-
-
Solubility Assay:
-
Add an excess amount of this compound to a known volume of DMSO or DMF in a microcentrifuge tube.
-
Incubate the suspension in a thermostatic shaker at a constant temperature (e.g., 25°C) for a defined period (e.g., 1-2 hours) to allow it to approach equilibrium.
-
After incubation, centrifuge the suspension at high speed (e.g., 14,000 rpm) for a sufficient time (e.g., 15-30 minutes) to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
-
Sample Analysis:
-
Dilute the supernatant with the solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the calibration standards and the diluted supernatant sample by HPLC.
-
Generate a calibration curve by plotting the peak area from the HPLC chromatogram against the known concentrations of the standards.
-
-
Data Analysis:
-
Determine the concentration of this compound in the diluted supernatant sample using the calibration curve.
-
Calculate the kinetic solubility of the compound in the original supernatant by accounting for the dilution factor.
-
Visualization of Key Processes
To further elucidate the context in which this compound is utilized, the following diagrams illustrate the experimental workflow for solubility determination and the signaling pathway of a PROTAC.
The first diagram outlines the key steps in determining the kinetic solubility of a compound. The second diagram illustrates the mechanism of action for a PROTAC utilizing a this compound moiety. The PROTAC forms a ternary complex with the target protein of interest and the Cereblon E3 ligase.[3] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[7][8] This targeted protein degradation is a powerful strategy in modern drug discovery.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | AxisPharm [axispharm.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. cellgs.com [cellgs.com]
- 8. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Architect of Degradation: A Technical Guide to Thalidomide-O-PEG2-Acid in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease-causing proteins previously considered "undruggable." At the heart of this approach lies the design and synthesis of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's intrinsic protein disposal machinery to eliminate specific proteins of interest. A pivotal component in the architecture of many successful PROTACs is the E3 ligase ligand, which serves to recruit the cellular machinery responsible for tagging the target protein for destruction.
Thalidomide (B1683933) and its analogs have been prominently repurposed as highly effective ligands for the Cereblon (CRBN) E3 ubiquitin ligase. This in-depth technical guide focuses on Thalidomide-O-PEG2-Acid , a crucial building block in the construction of potent and selective CRBN-recruiting PROTACs. This molecule incorporates the essential CRBN-binding phthalimide (B116566) moiety of thalidomide, connected to a short, flexible dietheylene glycol (PEG2) linker terminating in a carboxylic acid. This terminal acid group provides a versatile chemical handle for covalent attachment to a ligand that binds the protein of interest (POI), thereby completing the PROTAC structure. This guide will provide a comprehensive overview of the core principles, experimental methodologies, and data analysis relevant to the application of this compound in the field of targeted protein degradation.
Core Concepts: The Mechanism of Action
PROTACs constructed using this compound function by inducing the formation of a ternary complex, a crucial molecular assembly comprising the target protein, the PROTAC itself, and the CRBN E3 ligase complex. The PROTAC acts as a molecular bridge, bringing the POI into close proximity with the E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. This poly-ubiquitination serves as a molecular flag, marking the target protein for recognition and subsequent degradation by the 26S proteasome, effectively eliminating it from the cellular environment.
Quantitative Data on PROTAC Performance
The efficacy of a PROTAC is determined by several key quantitative parameters, including its binding affinity to both the target protein and the E3 ligase, the stability of the ternary complex, and its ability to induce degradation of the target protein within a cellular context. The following tables provide representative quantitative data for a hypothetical PROTAC, "PROTAC-X," synthesized using this compound and a ligand targeting the bromodomain-containing protein 4 (BRD4).
Table 1: In Vitro Binding Affinities and Ternary Complex Formation
| Component | Binding Affinity (Kd) to PROTAC-X | Ternary Complex Kd (PROTAC-X) | Cooperativity (α) |
| BRD4 (BD1) | 150 nM | 75 nM | 2.0 |
| Cereblon (CRBN) | 1.8 µM |
Note: Cooperativity (α) is calculated as the binary Kd of the weaker binding partner divided by the ternary complex Kd. An α > 1 indicates positive cooperativity, where the formation of the binary complex enhances the binding of the third component.
Table 2: Cellular Degradation Potency and Efficacy
| Cell Line | Target Protein | DC50 | Dmax |
| HEK293 | BRD4 | 8.5 nM | >95% |
| HeLa | BRD4 | 12.2 nM | >95% |
| MDA-MB-231 | BRD4 | 15.8 nM | >90% |
DC50: The concentration of the PROTAC that induces 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation.
Experimental Protocols
Detailed and robust experimental protocols are essential for the successful synthesis, characterization, and evaluation of PROTACs. The following sections provide methodologies for key experiments in the development of a PROTAC utilizing this compound.
Synthesis of a PROTAC via Amide Coupling
This protocol outlines a general method for the conjugation of this compound to a POI ligand containing a primary amine.
Materials:
-
This compound
-
POI ligand with a primary amine
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
LC-MS and NMR for characterization
Procedure:
-
In a clean, dry vial, dissolve the POI ligand (1.0 equivalent) in anhydrous DMF.
-
Add DIPEA (3.0 equivalents) to the solution and stir.
-
In a separate vial, dissolve this compound (1.1 equivalents) and HATU (1.2 equivalents) in anhydrous DMF.
-
Add the this compound/HATU solution to the POI ligand solution.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and purify the crude product by preparative HPLC.
-
Characterize the final PROTAC product by LC-MS and NMR spectroscopy.
Western Blot for Protein Degradation
This is a standard assay to quantify the reduction in the levels of the target protein.
Materials:
-
Cell line expressing the target protein (e.g., HEK293)
-
Synthesized PROTAC
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities using image analysis software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control to determine DC50 and Dmax values.
HiBiT Assay for DC50 and Dmax Determination
This luminescent-based assay provides a sensitive and quantitative method for measuring protein degradation in live cells.
Materials:
-
Cell line endogenously expressing the target protein tagged with the HiBiT peptide (generated via CRISPR/Cas9)
-
Nano-Glo® HiBiT Lytic Detection System
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Plating and Treatment: Plate the HiBiT-tagged cells in a 96-well plate and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for the desired time.
-
Lysis and Detection: Add the Nano-Glo® HiBiT Lytic Detection System reagent directly to the wells. Incubate for 10 minutes at room temperature.
-
Measurement: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of protein degradation relative to the DMSO control and determine DC50 and Dmax values.
CRBN Binding Assay (Fluorescence Polarization)
This assay measures the binding affinity of the PROTAC to Cereblon.
Materials:
-
Purified recombinant CRBN protein
-
Fluorescently labeled thalidomide tracer
-
Synthesized PROTAC
-
Assay buffer
-
Black, low-binding microplates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Assay Setup: In a microplate, add the CRBN protein, the fluorescent tracer, and serial dilutions of the PROTAC.
-
Incubation: Incubate the plate at room temperature to reach binding equilibrium.
-
Measurement: Measure the fluorescence polarization of each well.
-
Data Analysis: The displacement of the fluorescent tracer by the PROTAC results in a decrease in fluorescence polarization. Plot the change in polarization against the PROTAC concentration to determine the IC50, from which the Ki (and subsequently Kd) can be calculated.
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
SPR is a label-free technique to measure the kinetics and affinity of ternary complex formation in real-time.
Materials:
-
SPR instrument and sensor chip
-
Purified recombinant CRBN protein
-
Purified recombinant target protein
-
Synthesized PROTAC
-
Running buffer
Procedure:
-
Immobilization: Immobilize the CRBN protein onto the sensor chip surface.
-
Binary Interaction Analysis: Flow solutions of the PROTAC at various concentrations over the chip to determine its binary binding affinity to CRBN.
-
Ternary Complex Analysis: Inject a pre-incubated mixture of the target protein and the PROTAC over the CRBN-immobilized surface.
-
Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants (kon and koff) and calculate the dissociation constant (Kd) for the ternary complex. Calculate the cooperativity factor (α).
Visualizations: Pathways and Workflows
Diagrams are essential for visualizing the complex biological processes and experimental procedures involved in targeted protein degradation.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for PROTAC development.
Caption: Detailed signaling pathway of targeted protein degradation.
Conclusion
This compound stands as a versatile and indispensable chemical tool for the synthesis of PROTACs that effectively recruit the Cereblon E3 ubiquitin ligase. Its well-defined structure, incorporating the potent CRBN-binding thalidomide moiety and a flexible PEG linker with a reactive carboxylic acid, allows for its straightforward incorporation into heterobifunctional degraders. This enables the targeted degradation of a vast array of proteins implicated in various diseases. The methodologies and representative data presented in this guide provide a robust framework for researchers to design, synthesize, and rigorously evaluate novel PROTACs, thereby accelerating the development of this transformative therapeutic modality. By leveraging a multi-faceted approach that combines chemical synthesis with a suite of biophysical and cellular assays, the scientific community can continue to unlock the full potential of targeted protein degradation for the benefit of patients worldwide.
The Architect's Blueprint: A Technical Guide to the Discovery and Development of Thalidomide-Based PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dawn of Targeted Protein Degradation
The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new era in therapeutic intervention, shifting the paradigm from protein inhibition to induced protein degradation. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] At the heart of many successful PROTACs lies the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase, a feat accomplished through ligands derived from the once-notorious drug, thalidomide (B1683933).[2][3] This technical guide provides an in-depth exploration of the discovery and development of thalidomide-based PROTAC linkers, offering a comprehensive resource for researchers in the field of targeted protein degradation.
The journey of thalidomide from a sedative and teratogen to a cornerstone of cancer therapy and a critical tool in PROTAC technology is a testament to the power of unraveling molecular mechanisms.[2] Its discovery as a ligand for CRBN opened the door to a new class of therapeutics that could modulate the substrate scope of this E3 ligase.[4] PROTACs capitalize on this by tethering a thalidomide-based moiety to a ligand for a protein of interest (POI), thereby inducing the formation of a ternary complex and subsequent ubiquitination and degradation of the POI.[5]
This guide will dissect the critical components of thalidomide-based PROTACs, with a particular focus on the linker—the architectural element that dictates the efficacy, selectivity, and physicochemical properties of the final molecule. We will delve into the quantitative aspects of linker design, provide detailed experimental protocols for their evaluation, and visualize the intricate molecular choreography that underpins their mechanism of action.
The CRL4 CRBN Machinery: The Engine of Degradation
Thalidomide-based PROTACs function by hijacking the CRL4 CRBN E3 ubiquitin ligase complex. This multi-protein machinery plays a pivotal role in cellular protein homeostasis by tagging substrate proteins with ubiquitin, marking them for destruction by the proteasome. The core components of this complex are Cullin 4 (CUL4), DNA damage-binding protein 1 (DDB1), RING-box protein 1 (RBX1), and the substrate receptor, Cereblon (CRBN).[6]
A thalidomide-based PROTAC facilitates the formation of a ternary complex, bringing the POI into close proximity with the E3 ligase. This induced proximity enables the transfer of ubiquitin from a charged E2 conjugating enzyme to accessible lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitin (B1169507) chain is then recognized by the 26S proteasome, leading to the degradation of the target protein.
The Linker: More Than Just a Spacer
The linker is a critical determinant of a PROTAC's success, influencing its ability to form a stable and productive ternary complex.[7] The length, composition, and attachment point of the linker on the thalidomide scaffold all have profound effects on the degradation efficiency (DC50 and Dmax) and physicochemical properties of the molecule.[8]
Linker Composition
The chemical nature of the linker impacts the PROTAC's solubility, permeability, and metabolic stability. The most common linker motifs include:
-
Alkyl Chains: These provide a simple and flexible connection. Their hydrophobicity can enhance cell permeability, but may also lead to poor aqueous solubility.[9]
-
Polyethylene Glycol (PEG) Chains: PEG linkers are hydrophilic and can improve the aqueous solubility of PROTACs. Their flexibility can also be advantageous for achieving a productive ternary complex conformation.[9]
-
Rigid Linkers: Linkers incorporating cyclic structures like piperazine (B1678402) or piperidine, or alkynes, introduce conformational rigidity. This can pre-organize the PROTAC into a bioactive conformation, potentially improving potency and selectivity.[10]
Linker Length
The distance between the POI-binding ligand and the thalidomide moiety is crucial. A linker that is too short may lead to steric hindrance, preventing the formation of the ternary complex. Conversely, a linker that is too long may result in an unproductive complex where the ubiquitination sites on the POI are not accessible to the E2 enzyme.[10] The optimal linker length is target-dependent and often requires empirical optimization.
Linker Attachment Point
The thalidomide scaffold offers several positions for linker attachment, with the C4 and C5 positions of the phthalimide (B116566) ring and the glutarimide (B196013) nitrogen being the most explored. The choice of attachment point can influence the vector of the linker, the stability of the molecule, and its interaction with CRBN and potential neosubstrates.[11]
-
C4-Position: Generally considered a favorable attachment point, often leading to potent degraders.[12]
-
C5-Position: Can be a viable alternative and, in some cases, may reduce the degradation of off-target neosubstrates.[13][14]
-
N-Position (Glutarimide): Less common, but can be used to modulate the PROTAC's properties.[11]
Quantitative Analysis of Linker Performance
The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize quantitative data from studies on thalidomide-based PROTACs, highlighting the impact of linker properties on the degradation of the well-studied target, BRD4.
| PROTAC ID | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 3 | Thalidomide | Not Specified | Not Specified | BRD4 | RS4;11 | 0.1 - 0.3 | >90 | [15][16] |
| PROTAC 4 | Lenalidomide | Not Specified | Not Specified | BRD4 | MV-4-11 | pM range | >90 | [15][16] |
| Compound 27 | Pomalidomide (B1683931) | Alkyl | 10 | BRD4 | MDA-MB-231 | 97.1 | 88 | [17] |
| Compound 28 | Pomalidomide | Alkyl | 11 | BRD4 | MDA-MB-231 | 134.0 | 79 | [17] |
| Compound 29 | Pomalidomide | PEG-like | 12 | BRD4 | MDA-MB-231 | 184.0 | 86 | [17] |
| Compound 33 | Pomalidomide | Piperazine | 14 | BRD4 | MDA-MB-231 | 89.9 | 78 | [17] |
| Compound 34 | Pomalidomide | Piperazine | 15 | BRD4 | MDA-MB-231 | 60.0 | 94 | [17] |
| dBET1 | Thalidomide | PEG | ~16 | BRD4 | Not Specified | Not Specified | Not Specified | [17] |
| PROTAC BRD4 Degrader-29 | Thalidomide | Not Specified | Not Specified | BRD4 | Not Specified | 89.4 | Not Specified | [2] |
Table 1: Comparative Degradation Efficiency of BRD4-Targeting PROTACs with Thalidomide-Based Linkers.
| Property | PROTAC 1 | PROTAC 2 | PROTAC 3 | Reference |
| Molecular Weight (Da) | 785 | 881 | 1002 | [18] |
| Polar Surface Area (Ų) | 194 | 211 | 208 | [18] |
| Number of Rotatable Bonds | 15 | 18 | 21 | [18] |
Table 2: Physicochemical Properties of Representative BRD4-Targeting PROTACs.
Experimental Protocols
The development and characterization of thalidomide-based PROTACs involve a series of well-defined experimental procedures. This section provides detailed methodologies for key experiments.
Protocol 1: Synthesis of a Pomalidomide-Based PROTAC Linker (C5-Azide)
This protocol describes the synthesis of a pomalidomide derivative with a C5-azide linker, a versatile building block for PROTAC synthesis via click chemistry.[13]
Step 1: Synthesis of 5-Aminothalidomide This starting material can be synthesized through various established routes or procured commercially.
Step 2: Diazotization of 5-Aminothalidomide
-
Dissolve 5-aminothalidomide (1.0 eq) in a suitable acidic solution (e.g., dilute HCl) and cool to 0°C.
-
Add a solution of sodium nitrite (B80452) (NaNO2) (1.1 eq) dropwise while maintaining the temperature between 0-5°C.
-
Stir the reaction mixture for 30-60 minutes at 0°C to ensure complete formation of the diazonium salt.
Step 3: Azidation
-
In a separate flask, dissolve sodium azide (B81097) (NaN3) (1.5 eq) in water and cool to 0°C.
-
Slowly add the diazonium salt solution to the sodium azide solution at 0°C.
-
Allow the reaction to stir at 0°C for 1-2 hours.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield thalidomide-C5-azide.
Protocol 2: Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubate the cells for a predetermined time course (e.g., 4, 8, 16, or 24 hours) at 37°C.
2. Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
6. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
7. Detection and Analysis:
-
Apply a chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Protocol 3: Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Ternary Complex Formation
This assay quantifies the formation of the POI-PROTAC-CRBN ternary complex.
1. Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.05% BSA, pH 7.4).
-
Reconstitute and dilute tagged recombinant proteins:
-
GST-tagged POI
-
His-tagged CRBN/DDB1 complex
-
-
Prepare antibody solutions:
-
Tb-conjugated anti-GST antibody (donor)
-
Fluorescently-labeled anti-His antibody (acceptor)
-
-
Prepare a serial dilution of the PROTAC.
2. Assay Procedure:
-
In a 384-well microplate, add the GST-tagged POI, His-tagged CRBN/DDB1 complex, and the PROTAC dilutions.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for complex formation.
-
Add the Tb-conjugated anti-GST antibody and the fluorescently-labeled anti-His antibody.
-
Incubate for another period (e.g., 60-180 minutes) at room temperature, protected from light.
3. Data Acquisition and Analysis:
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
Plot the TR-FRET ratio against the PROTAC concentration. A bell-shaped curve is indicative of ternary complex formation.
Protocol 4: Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a powerful technique to measure the kinetics (kon and koff) and affinity (KD) of binary and ternary complex formation in real-time.[5]
1. System Preparation:
-
Equilibrate the SPR instrument and sensor chip with running buffer (e.g., HBS-EP+).
2. Ligand Immobilization:
-
Immobilize the E3 ligase (e.g., biotinylated CRBN/DDB1 complex) onto a streptavidin-coated sensor chip to a target response level.
3. Binary Interaction Analysis (PROTAC-CRBN):
-
Inject a series of concentrations of the PROTAC over the immobilized CRBN surface.
-
Monitor the association and dissociation phases.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine kon, koff, and KD.
4. Ternary Complex Analysis (POI-PROTAC-CRBN):
-
Prepare a series of analyte solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized CRBN surface.
-
Monitor the association and dissociation phases.
-
Fit the sensorgram data to determine the kinetic parameters for the ternary complex formation.
5. Data Analysis:
-
Calculate the cooperativity factor (α), which is the ratio of the binary KD to the ternary KD. An α value greater than 1 indicates positive cooperativity, meaning the binding of one component enhances the binding of the other.
Conclusion: The Future of Thalidomide-Based PROTACs
The discovery of thalidomide's interaction with CRBN has fundamentally transformed the landscape of drug discovery. Thalidomide-based PROTACs have emerged as a powerful and versatile modality for targeted protein degradation, with several candidates advancing into clinical trials. The linker, once considered a simple tether, is now recognized as a key architectural element that can be rationally designed to optimize the potency, selectivity, and drug-like properties of these novel therapeutics.
This technical guide has provided a comprehensive overview of the discovery, development, and evaluation of thalidomide-based PROTAC linkers. By understanding the intricate interplay between linker composition, length, and attachment point, and by employing robust experimental methodologies, researchers can continue to push the boundaries of targeted protein degradation and develop next-generation therapies for a wide range of diseases. The continued exploration of the vast chemical space of linkers, coupled with a deeper understanding of the structural biology of ternary complexes, will undoubtedly fuel the discovery of even more effective and selective protein degraders in the years to come.
References
- 1. labonline.com.au [labonline.com.au]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorxiv.org [biorxiv.org]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 6. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 7. researchgate.net [researchgate.net]
- 8. explorationpub.com [explorationpub.com]
- 9. charnwooddiscovery.com [charnwooddiscovery.com]
- 10. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thalidomide 4'-oxyacetamide-alkylC4-amine | CAS 2245697-86-1 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 12. benchchem.com [benchchem.com]
- 13. rndsystems.com [rndsystems.com]
- 14. benchchem.com [benchchem.com]
- 15. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
The Pivotal Role of the PEG2 Linker in PROTAC Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals.
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving beyond simple inhibition to induce the selective degradation of target proteins. These heterobifunctional molecules consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker connecting the two. Among the various linker types, the polyethylene (B3416737) glycol (PEG) linker, and specifically the short PEG2 variant, has garnered significant attention for its ability to favorably modulate the physicochemical and pharmacological properties of PROTACs. This technical guide provides a comprehensive exploration of the function of the PEG2 linker in PROTAC design, supported by quantitative data, detailed experimental protocols, and visual diagrams to aid in the rational design of next-generation protein degraders.
Core Principles of the PEG2 Linker in PROTACs
The linker in a PROTAC is not a mere passive spacer; it actively influences the molecule's solubility, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and subsequent degradation.[1][2] The PEG2 linker, composed of two ethylene (B1197577) glycol units, imparts a unique combination of hydrophilicity and conformational flexibility.
Enhancing Solubility and Physicochemical Properties
A significant challenge in PROTAC development is the often high molecular weight and lipophilicity, which can lead to poor aqueous solubility.[3] The ether oxygens in the PEG2 backbone can act as hydrogen bond acceptors, improving the molecule's interaction with water and thereby enhancing its solubility.[2][4] This improved solubility is critical for reliable in vitro assays and can contribute to better pharmacokinetic profiles in vivo.[5]
Modulating Cell Permeability
The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across the cell membrane, the flexible nature of PEG linkers can be advantageous.[4] Compared to more rigid alkyl linkers, PEG linkers can adopt folded conformations that may shield the polar surface area of the PROTAC, presenting a smaller, less polar profile to the lipid bilayer and facilitating cell entry.[4] However, it is a delicate balance, as excessive PEGylation can also reduce permeability.[4]
Facilitating Ternary Complex Formation
The length and flexibility of the linker are critical determinants of the stability and productivity of the ternary complex.[6] A linker that is too short can lead to steric clashes between the POI and the E3 ligase, preventing complex formation.[4] Conversely, an excessively long linker may result in a non-productive complex where the lysine (B10760008) residues on the target are not optimally positioned for ubiquitination.[4] The PEG2 linker often provides a favorable balance, offering sufficient flexibility to allow the POI and E3 ligase to adopt a productive orientation for efficient ubiquitin transfer.
Quantitative Impact of PEG Linkers on PROTAC Performance
The systematic variation of PEG linker length is a common strategy in PROTAC optimization. The following tables summarize the impact of PEG linker length on the physicochemical properties and degradation efficiency of Bromodomain-containing protein 4 (BRD4)-targeting PROTACs.
Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs [4]
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Number of Rotatable Bonds |
| PROTAC 1 | Alkyl | 785.9 | 4.2 | 165.2 | 4 | 11 | 18 |
| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 | 4 | 12 | 22 |
| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 | 4 | 14 | 30 |
Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area.
Table 2: Influence of PEG Linker Length on Degradation Efficiency of BRD4-Targeting PROTACs [4][7]
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC 1 | Alkyl | 50 | >90 |
| PROTAC 2 | PEG2 | 25 | >95 |
| PROTAC 3 | PEG4 | 75 | >90 |
Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.
Experimental Protocols
Accurate evaluation of PROTAC efficacy is paramount. The following are detailed protocols for key experiments used to characterize PROTACs.
Western Blot Analysis for Protein Degradation
This is the gold-standard method for quantifying the reduction in target protein levels following PROTAC treatment.[8]
Materials and Reagents:
-
Cell line expressing the protein of interest (e.g., HeLa, THP-1).[9]
-
PROTAC of interest (with PEG2 linker).
-
Vehicle control (e.g., DMSO).
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA or Bradford protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the protein of interest.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[9]
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[8]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[8]
-
Incubate the membrane with the primary antibody for the target protein and the loading control overnight at 4°C.[8]
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[8]
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[8]
-
Ternary Complex Formation Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method to measure the formation of the POI-PROTAC-E3 ligase ternary complex in a homogenous format.[10]
Materials and Reagents:
-
Purified, labeled POI (e.g., with a terbium cryptate donor).
-
Purified, labeled E3 ligase (e.g., with a d2 acceptor).
-
PROTAC of interest (with PEG2 linker).
-
Assay buffer.
-
Microplate reader capable of TR-FRET measurements.
Procedure:
-
Assay Setup:
-
In a suitable microplate, add the labeled POI and labeled E3 ligase at optimized concentrations.
-
Add a serial dilution of the PROTAC compound.
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 1-4 hours) to allow for ternary complex formation.[11]
-
-
Measurement:
-
Measure the TR-FRET signal using a microplate reader. The signal is generated when the donor and acceptor fluorophores are brought into close proximity by the formation of the ternary complex.
-
-
Data Analysis:
-
Plot the TR-FRET ratio as a function of PROTAC concentration. A characteristic bell-shaped curve is often observed, from which the cooperativity and stability of the ternary complex can be inferred.
-
Visualizing PROTAC Mechanisms and Workflows
The following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway of PROTAC action and a typical experimental workflow for PROTAC development.
Conclusion and Future Perspectives
The PEG2 linker is a valuable tool in the design of effective PROTACs, offering a means to enhance solubility, modulate cell permeability, and facilitate the formation of a productive ternary complex. While the optimal linker is target-dependent and often requires empirical determination, the principles outlined in this guide provide a rational basis for the design and evaluation of next-generation protein degraders. As our understanding of the structural and dynamic nature of ternary complexes continues to grow through advances in structural biology and computational modeling, the rational design of linkers, including the strategic use of short PEG chains, will become increasingly precise, paving the way for the development of PROTACs with superior therapeutic properties.
References
- 1. academic.oup.com [academic.oup.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. en.ice-biosci.com [en.ice-biosci.com]
An In-Depth Technical Guide to E3 Ligase Ligands for Proteolysis-Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dawn of Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that is reshaping the landscape of drug discovery.[1] Unlike traditional inhibitors that merely block the function of a target protein, PROTACs are engineered to eliminate disease-causing proteins from the cell altogether.[2] This is achieved by hijacking the cell's own natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[3][]
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3][5] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex.[6] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, tagging it for degradation by the 26S proteasome.[7][8] Because this action is catalytic, a single PROTAC molecule can induce the degradation of multiple target protein molecules, making them potent at sub-stoichiometric concentrations.[2][7]
At the heart of this technology lies the E3 ligase ligand, a critical component that determines which of the over 600 E3 ligases in the human genome is recruited for the degradation of the target protein.[1][9] The choice of E3 ligase and its corresponding ligand is a pivotal decision in PROTAC design, influencing degradation efficiency, selectivity, and the overall success of the therapeutic agent.[1][10]
The Ubiquitin-Proteasome System (UPS) and PROTAC Mechanism of Action
The UPS is a primary mechanism for regulated protein degradation in eukaryotic cells, maintaining protein homeostasis.[3] The process involves a three-enzyme cascade:
-
E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin in an ATP-dependent manner.[]
-
E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from the E1 enzyme.[7]
-
E3 (Ubiquitin Ligase): Recognizes the specific protein substrate and catalyzes the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the substrate.[3]
The sequential addition of ubiquitin molecules results in a polyubiquitin (B1169507) chain, which acts as a signal for the 26S proteasome to recognize and degrade the tagged protein.[] PROTACs exploit this natural process by artificially inducing the proximity between a target protein and an E3 ligase, leading to the target's ubiquitination and subsequent degradation.[6]
Major Classes of E3 Ligase Ligands for PROTACs
While a vast number of E3 ligases exist, only a handful have been extensively utilized in PROTAC development, primarily due to the availability of well-characterized, high-affinity small molecule ligands.[3][12]
Cereblon (CRBN) Ligands
Ligands for Cereblon (CRBN), a substrate receptor of the CUL4A E3 ligase complex, are derived from the thalidomide (B1683933) class of immunomodulatory drugs (IMiDs), including lenalidomide (B1683929) and pomalidomide.[10][13] These are among the most frequently used E3 ligase ligands in PROTAC design.[9][10]
-
Advantages:
-
Disadvantages:
-
Potential for off-target effects related to the intrinsic biological functions of CRBN.[10]
-
Von Hippel-Lindau (VHL) Ligands
The von Hippel-Lindau (VHL) tumor suppressor is the substrate recognition component of the CUL2 E3 ligase complex.[14][15] The development of small-molecule VHL ligands, which mimic the endogenous substrate HIF-1α, was a significant breakthrough for the PROTAC field.[14][16]
-
Advantages:
-
Disadvantages:
Inhibitor of Apoptosis Proteins (IAP) Ligands
The cellular inhibitor of apoptosis (cIAP) proteins are E3 ligases that can be recruited by ligands mimicking the N-terminus of the natural IAP antagonist SMAC (Second Mitochondria-derived Activator of Caspases).[3][]
-
Advantages:
-
Can induce apoptosis in cancer cells by degrading IAP proteins themselves, offering a dual mechanism of action.[]
-
-
Disadvantages:
Mouse Double Minute 2 Homolog (MDM2) Ligands
MDM2 is a key negative regulator of the p53 tumor suppressor.[1] The first small-molecule-based PROTAC utilized a nutlin derivative to recruit MDM2 for target degradation.[3]
-
Advantages:
-
Recruiting MDM2 can also stabilize p53, providing a potential synergistic anti-cancer effect in p53 wild-type tumors.[1][]
-
-
Disadvantages:
-
MDM2-recruiting PROTACs have seen less widespread use, potentially due to challenges related to their larger size and less optimal drug-like properties.[1]
-
Emerging E3 Ligase Ligands
To overcome the limitations of the canonical E3 ligases and expand the scope of targeted protein degradation, significant research is focused on discovering ligands for novel E3 ligases.[12][21] Recent progress has been made in developing ligands for:
-
RNF4 and RNF114: Covalent ligands have been identified for these RING finger proteins.[12][16]
-
DCAF1, DCAF11, DCAF15, and DCAF16: Ligands for these DDB1-CUL4 associated factors are being developed.[1][3][]
-
KEAP1: Ligands for Kelch-like ECH-associated protein 1 have been used to create novel PROTACs.[3][12]
-
AhR: The aryl hydrocarbon receptor has also been successfully co-opted for PROTACs.[16][22]
Quantitative Comparison of PROTAC Performance
The efficacy of a PROTAC is typically quantified by its DC50 (concentration for 50% degradation) and Dmax (maximum percentage of degradation) values. The following tables summarize the performance of PROTACs utilizing different E3 ligase ligands against common protein targets, offering a comparative perspective.
Table 1: Comparison of CRBN- and VHL-based PROTACs for BRD4 Degradation
| Target Protein | E3 Ligase | Ligand Type | PROTAC Name | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| BRD4 | CRBN | Pomalidomide-based | dBET1 | 4 | >95 | 22Rv1 | [10] |
| BRD4 | VHL | VHL-1-based | MZ1 | 25 | >90 | HeLa | [10] |
| BRD4 | CRBN | Pomalidomide-based | ARV-771 | 1 | >95 | LNCaP | [10] |
| BRD4 | VHL | VHL-1-based | A1874 | 5 | >90 | RS4;11 | [10] |
Table 2: Comparison of EGFR Degraders
| Target Protein | E3 Ligase | Ligand Type | PROTAC Name | DC50 (nM) | Cell Line | Reference |
| EGFR (L858R) | VHL | VH032-based | Compound 68 | 5.0 | HCC-827 | [9] |
| EGFR (L858R) | VHL | VH032-based | Compound 68 | 3.3 | H3255 | [9] |
| EGFR (L858R) | CRBN | Pomalidomide-based | Compound 69 | 11 | HCC-827 | [9] |
| EGFR (L858R) | CRBN | Pomalidomide-based | Compound 69 | 25 | H3255 | [9] |
Table 3: Comparison of ERα Degraders
| Target Protein | E3 Ligase | Ligand Type | PROTAC Name | Degradation | Cell Line | Reference |
| ERα | VHL | VH032-based | (Raloxifene-linker-VH032) | Significant | Not specified | [9] |
| ERα | CRBN | Pomalidomide-based | (Raloxifene-linker-Pomalidomide) | No obvious degradation | Not specified | [9] |
Experimental Protocols for PROTAC Development
The development and validation of a PROTAC involves a series of key experiments to confirm its mechanism of action and efficacy.
E3 Ligase Binding Assays
Objective: To confirm and quantify the binding affinity of the E3 ligase ligand or the full PROTAC to the E3 ligase.
Methodology: Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) [23]
-
Reagents: Biotinylated degron peptide (substrate for the E3 ligase), GST-tagged E3 ligase, Streptavidin-coated Donor beads, anti-GST Acceptor beads, test compound (E3 ligase ligand).
-
Principle: In the absence of a competing ligand, the biotinylated degron binds to the GST-E3 ligase, bringing the Donor and Acceptor beads into proximity. Excitation of the Donor beads at 680 nm results in the generation of singlet oxygen, which diffuses to the nearby Acceptor beads, leading to a chemiluminescent signal at 520-620 nm. A competing E3 ligase ligand will disrupt this interaction, causing a decrease in the signal.
-
Protocol:
-
Add GST-E3 ligase and biotinylated degron peptide to a 384-well microplate.
-
Add serial dilutions of the test compound (PROTAC or E3 ligase ligand).
-
Incubate for 60 minutes at room temperature to allow binding to reach equilibrium.
-
Add a mixture of Streptavidin-Donor and anti-GST Acceptor beads in the dark.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate using an AlphaScreen-capable plate reader.
-
Calculate IC50 values by plotting the signal against the logarithm of the compound concentration.
-
Other common methods include Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).[24][25]
Protein Degradation Assays
Objective: To measure the reduction in the levels of the target protein following treatment with a PROTAC.
Methodology: Western Blotting [24][25]
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a range of PROTAC concentrations for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the POI overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Quantification:
-
Capture the image using a digital imager.
-
Quantify band intensities using software like ImageJ. Normalize the POI band intensity to the loading control.
-
Calculate DC50 and Dmax values from the dose-response curve.
-
Other methods include In-Cell Westerns (ICW), ELISA, and mass spectrometry-based proteomics for a global view of protein level changes.[24][25]
Ubiquitination Assays
Objective: To confirm that PROTAC-induced degradation is mediated by the ubiquitination of the target protein.
Methodology: Immunoprecipitation (IP) and Western Blot [26]
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC at an effective concentration, a vehicle control, and a proteasome inhibitor (e.g., MG132) co-treatment group. The proteasome inhibitor will allow for the accumulation of polyubiquitinated proteins.
-
Lyse cells as described in the protein degradation assay protocol.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates with Protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysates with a primary antibody against the POI overnight at 4°C to form an antibody-antigen complex.
-
Add Protein A/G agarose beads to capture the immunocomplexes and incubate for 2-4 hours.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Elution and Western Blot:
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
Perform SDS-PAGE and Western blotting as described previously.
-
Probe the membrane with a primary antibody that specifically recognizes ubiquitin (e.g., anti-Ub, P4D1).
-
A high molecular weight smear in the PROTAC and proteasome inhibitor-treated lanes, but not in the control lanes, indicates polyubiquitination of the POI.
-
The membrane can be stripped and re-probed with the POI antibody to confirm the identity of the immunoprecipitated protein.
-
ELISA-based methods and mass spectrometry can also be used for more quantitative and detailed analysis of ubiquitination sites.[26][]
Challenges and Future Directions
Despite the immense potential of PROTACs, their development faces several challenges:
-
Physicochemical Properties: PROTACs are often large molecules (MW > 700 Da) that violate traditional drug-likeness rules (e.g., Lipinski's Rule of Five), leading to poor solubility, low cell permeability, and challenges in achieving oral bioavailability.[18][19][28]
-
Limited E3 Ligase Toolbox: The reliance on a small number of E3 ligases limits the tissue-specific targeting and can lead to resistance if the recruited ligase is downregulated in cancer cells.[13][29]
-
The "Hook Effect": At very high concentrations, PROTACs can form unproductive binary complexes (PROTAC-POI or PROTAC-E3) instead of the functional ternary complex, leading to a decrease in degradation efficiency.[28]
-
Predictive Modeling: Rational design remains challenging, as the formation and stability of the ternary complex are difficult to predict, often requiring laborious empirical screening.[29][30]
The future of the field is focused on overcoming these hurdles by:
-
Discovering Novel E3 Ligase Ligands: Expanding the repertoire of usable E3 ligases to enable tissue-specific protein degradation and overcome resistance.[16][31]
-
Improving Drug-like Properties: Developing new linker strategies and formulation technologies to enhance the solubility and bioavailability of PROTACs.[32][33]
-
Advanced Delivery Systems: Exploring strategies like antibody-PROTAC conjugates (PACs) to improve tissue and cell-type selectivity.[32][34]
-
Computational Modeling: Enhancing our ability to structurally predict and model ternary complex formation to guide the rational design of more effective PROTACs.[29]
By addressing these challenges, the full therapeutic potential of targeted protein degradation can be unlocked, offering new hope for treating diseases that were once considered "undruggable."[5][19]
References
- 1. precisepeg.com [precisepeg.com]
- 2. portlandpress.com [portlandpress.com]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 5. biocompare.com [biocompare.com]
- 6. researchgate.net [researchgate.net]
- 7. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 8. PROTAC - BiopharmaDirect [biopharmadirect.com]
- 9. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. tandfonline.com [tandfonline.com]
- 16. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pharmacytimes.com [pharmacytimes.com]
- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 21. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones | Semantic Scholar [semanticscholar.org]
- 22. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points | Semantic Scholar [semanticscholar.org]
- 23. High throughput E3 ligase degron binding assays for novel PROTAC ligand discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - TW [thermofisher.com]
- 25. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 26. Ubiquitination Assay - Profacgen [profacgen.com]
- 28. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. promegaconnections.com [promegaconnections.com]
- 31. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. pubs.acs.org [pubs.acs.org]
- 33. C&EN Webinars - Overcoming Key Challenges in PROTAC Drug Development: From Synthesis to Bioavailability Enhancement [connect.discoveracs.org]
- 34. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for the Conjugation of Thalidomide-O-PEG2-Acid to a Primary Amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the conjugation of Thalidomide-O-PEG2-Acid to a primary amine. This procedure is a fundamental step in the synthesis of various bioconjugates, most notably Proteolysis Targeting Chimeras (PROTACs). In the context of PROTACs, the thalidomide (B1683933) moiety serves as an E3 ligase ligand, specifically binding to Cereblon (CRBN), which is a component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[1][2] By linking the thalidomide derivative to a ligand that binds to a target protein of interest, the resulting PROTAC can recruit the E3 ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3]
The most common and efficient method for conjugating a carboxylic acid to a primary amine is through the use of carbodiimide (B86325) crosslinker chemistry.[4] This protocol will focus on the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) to facilitate the formation of a stable amide bond. EDC activates the carboxyl group of this compound, which then reacts with NHS to form a more stable NHS ester. This amine-reactive intermediate subsequently reacts with the primary amine of the target molecule to yield the desired conjugate.[4][5][6]
Chemical Reaction and Mechanism
The conjugation process involves a two-step reaction. First, the carboxylic acid group of this compound is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions. To improve the efficiency and stability of the reaction, NHS is added to convert the O-acylisourea intermediate into a semi-stable NHS ester. This NHS ester is then less susceptible to hydrolysis and can react efficiently with a primary amine at physiological pH to form a stable amide bond, releasing N-hydroxysuccinimide.[4][6]
Caption: Chemical reaction pathway for EDC/NHS mediated conjugation.
Experimental Protocol
This protocol outlines a general procedure for the conjugation of this compound to a primary amine-containing molecule. Optimization of reactant concentrations and reaction times may be necessary depending on the specific properties of the amine-containing substrate.
Materials:
-
This compound[7]
-
Primary amine-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)[5]
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)[4][5]
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)[8]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)[9]
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.2-7.5 or 0.1 M MES buffer pH 4.5-5 for a two-step reaction)
-
Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)
-
Deionized water
-
Organic solvents for extraction and purification (e.g., Ethyl Acetate, Hexanes)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
pH meter
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates and chamber
-
High-Performance Liquid Chromatography (HPLC) system for purification and analysis
-
Mass Spectrometer (MS) for characterization[10]
-
Nuclear Magnetic Resonance (NMR) spectrometer for characterization[10][11]
Procedure:
Caption: General experimental workflow for the conjugation reaction.
Step-by-Step Method:
-
Reagent Preparation:
-
Dissolve this compound (1 equivalent) in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere.
-
In a separate vial, dissolve the primary amine-containing molecule (1-1.2 equivalents) in the same solvent.
-
-
Activation of Carboxylic Acid:
-
Activation Incubation:
-
Stir the mixture at room temperature for 15-60 minutes to allow for the formation of the NHS ester.[5] The reaction progress can be monitored by TLC or LC-MS.
-
-
Conjugation Reaction:
-
Add the primary amine solution to the activated Thalidomide-O-PEG2-NHS ester.
-
If the primary amine is in the form of a salt (e.g., hydrochloride), add a non-nucleophilic base such as TEA or DIPEA (2-3 equivalents) to the reaction mixture to deprotonate the amine.
-
Allow the reaction to stir at room temperature for 2 to 24 hours. The reaction should be monitored periodically by TLC or LC-MS until the starting material is consumed.[9]
-
-
Reaction Quenching:
-
Once the reaction is complete, quench any remaining active esters by adding a small amount of a primary amine-containing buffer like Tris or hydroxylamine.
-
-
Work-up and Extraction:
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), saturated aqueous NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product using silica gel column chromatography or preparative HPLC to obtain the final conjugate.
-
-
Characterization:
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the EDC/NHS conjugation of a carboxylic acid to a primary amine. These values should be considered as a starting point and may require optimization for specific substrates.
| Parameter | Recommended Value | Reference/Notes |
| Molar Ratios | ||
| This compound | 1 equivalent | Starting material |
| Primary Amine | 1.0 - 1.2 equivalents | |
| EDC | 1.5 - 2.0 equivalents | [6] |
| NHS/Sulfo-NHS | 1.2 - 1.5 equivalents | [6] |
| Base (TEA/DIPEA) | 2.0 - 3.0 equivalents | If the amine is a salt |
| Reaction Conditions | ||
| Solvent | Anhydrous DMF, DCM, or aqueous buffer | [8] |
| Temperature | Room Temperature (20-25 °C) | |
| Activation Time | 15 - 60 minutes | [5] |
| Conjugation Time | 2 - 24 hours | [9] |
| pH (for aqueous reactions) | 4.5 - 7.5 | Two-step reaction often starts at lower pH for activation |
| Expected Outcome | ||
| Yield | 40 - 80% | Highly dependent on substrates and purification method |
| Purity | >95% (after purification) | Determined by HPLC |
Application in PROTAC Technology
The conjugation of this compound to a primary amine on a target protein ligand is a key step in the synthesis of PROTACs. The resulting heterobifunctional molecule can simultaneously bind to the target protein and the E3 ubiquitin ligase, leading to the formation of a ternary complex. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. The PEG2 linker provides a flexible and hydrophilic spacer between the two ligands, which is often crucial for optimal ternary complex formation and subsequent degradation.[1][15]
Caption: Signaling pathway of a thalidomide-based PROTAC.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 6. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, 2488752-64-1 | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Fabrication and characterization of the active ingredient of nano drug thalidomide by asymmetric synthesis method [nanomeghyas.ir]
- 11. sphinxsai.com [sphinxsai.com]
- 12. scite.ai [scite.ai]
- 13. Determination of thalidomide concentration in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification and characterization of related substances in pomalidomide by hyphenated LC-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of Protein Degradation Using Thalidomide-O-PEG2-Acid Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for utilizing Western blotting to quantitatively assess the degradation of a target protein of interest (POI) mediated by a Proteolysis Targeting Chimera (PROTAC) synthesized using Thalidomide-O-PEG2-Acid. This document outlines the underlying mechanism, a detailed experimental protocol, data presentation guidelines, and visual representations of the key pathways and workflows.
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality. PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate target proteins. This compound is a crucial building block for constructing PROTACs. It comprises a thalidomide (B1683933) moiety that binds to the E3 ubiquitin ligase Cereblon (CRBN), and a PEG2 linker with a terminal carboxylic acid for conjugation to a ligand that targets a specific protein of interest. The resulting PROTAC orchestrates the formation of a ternary complex between the POI and CRBN, leading to the ubiquitination and subsequent degradation of the POI by the 26S proteasome. Western blotting is a fundamental technique to validate and quantify the efficacy of these PROTACs.[1][2]
Mechanism of Action
A PROTAC synthesized from this compound functions by inducing proximity between the target protein and the CRBN E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, marking it for recognition and degradation by the proteasome.
Caption: Mechanism of protein degradation by a this compound-based PROTAC.
Experimental Protocol: Western Blot for PROTAC-Induced Degradation
This protocol provides a step-by-step guide for assessing the degradation of a target protein in response to treatment with a PROTAC synthesized from this compound.
Materials:
-
Cell line expressing the protein of interest
-
This compound-based PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and reagents
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis:
-
After treatment, aspirate the media and wash the cells twice with ice-cold PBS.
-
Add lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Repeat the immunoblotting process for the loading control protein.
-
-
Detection and Data Analysis:
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to the corresponding loading control band.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
-
Caption: Experimental workflow for Western blot analysis of PROTAC-mediated protein degradation.
Data Presentation
Quantitative data from Western blot analysis should be summarized in tables to facilitate comparison.
Table 1: Dose-Dependent Degradation of Target Protein by a this compound-based PROTAC
| PROTAC Concentration (nM) | Normalized Target Protein Level (%) |
| 0 (Vehicle) | 100 |
| 1 | 85 |
| 10 | 55 |
| 100 | 20 |
| 1000 | 10 |
| 10000 | 15 (Hook Effect) |
Note: Data are representative and will vary depending on the specific PROTAC, target protein, and cell line.
Table 2: Key Degradation Parameters for Thalidomide-based PROTACs with Short Linkers
| Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| SHP2 | HeLa | 6.02 | >90 | [3] |
| BRD4 | MV4-11 | ~10 | >85 | [4] |
| PRC1 components | K562 | 100-300 | >75 | [1] |
| METTL3 | MV4-11 | 440 | >80 | [5] |
| METTL14 | MV4-11 | 130 | >90 | [5] |
Note: This table provides examples of degradation parameters for various target proteins using thalidomide-based PROTACs with short linkers, which can serve as a reference for expected efficacy.
Troubleshooting
-
No or Weak Degradation:
-
Confirm target engagement and ternary complex formation.
-
Verify the expression of CRBN in the cell line used.
-
Optimize PROTAC concentration and treatment time.
-
Ensure the stability of the PROTAC in the cell culture medium.
-
-
Hook Effect:
-
A decrease in degradation at high PROTAC concentrations is known as the "hook effect" and is due to the formation of binary complexes (PROTAC-target or PROTAC-CRBN) that prevent the formation of the productive ternary complex.[6] This is a common phenomenon with PROTACs.
-
-
Off-Target Effects:
-
Perform proteomics studies to assess the global impact of the PROTAC on the cellular proteome.
-
Include control compounds, such as the target-binding ligand alone and a non-binding epimer of the thalidomide ligand, to confirm that degradation is dependent on the ternary complex formation.
-
References
- 1. Discovery and Characterization of a Novel Cereblon-Recruiting PRC1 Bridged PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Application of Thalidomide-O-PEG2-Acid for BRD4 Degradation: Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Proteolysis Targeting Chimeras (PROTACs) are a transformative technology in drug discovery, enabling the targeted degradation of specific proteins of interest. These heterobifunctional molecules consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This ternary complex formation between the target protein, the PROTAC, and the E3 ligase leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome.
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and transcriptional coactivator. Its dysregulation is implicated in the pathogenesis of numerous cancers and inflammatory diseases, making it a compelling therapeutic target. Thalidomide (B1683933) and its derivatives, such as lenalidomide (B1683929) and pomalidomide, are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase.
Thalidomide-O-PEG2-Acid is a functionalized building block designed for the synthesis of PROTACs. It incorporates the CRBN-recruiting thalidomide moiety and a flexible two-unit polyethylene (B3416737) glycol (PEG2) linker terminating in a carboxylic acid. This acid group allows for straightforward conjugation to a ligand for the protein of interest, such as the BRD4 inhibitor JQ1, to create a potent and specific BRD4-degrading PROTAC.
This document provides detailed application notes, experimental protocols, and representative data for the use of this compound in the development of BRD4-degrading PROTACs.
Mechanism of Action
A PROTAC synthesized from this compound and a BRD4 ligand (e.g., JQ1) mediates the degradation of BRD4 through the ubiquitin-proteasome system. The JQ1 moiety of the PROTAC binds to the bromodomains of BRD4, while the thalidomide moiety simultaneously recruits the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to lysine (B10760008) residues on the surface of BRD4. The polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple BRD4 proteins.[1] The degradation of BRD4 leads to the downregulation of its target genes, including the proto-oncogene c-Myc, resulting in anti-proliferative and pro-apoptotic effects in cancer cells.[2][3]
Data Presentation
The following tables summarize representative quantitative data for a BRD4-degrading PROTAC synthesized using a thalidomide-based linker, analogous to one constructed with this compound. The data is compiled from studies on well-characterized BRD4 degraders like dBET1 and ARV-825.[1][3]
Table 1: In Vitro Degradation of BRD4
| Cell Line | PROTAC Concentration | Treatment Time (hours) | % BRD4 Degradation (Dmax) | DC50 (nM) | Reference |
| MV4;11 (AML) | 100 nM | 2 | >95% | < 1 | [1][3] |
| HeLa (Cervical Cancer) | 100 nM | 4 | ~90% | 5-10 | |
| 22Rv1 (Prostate Cancer) | 100 nM | 8 | >90% | ~5 |
DC50: The concentration of the PROTAC required to induce 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved.
Table 2: Anti-proliferative Activity
| Cell Line | Treatment Time (hours) | IC50 (nM) | Reference |
| MV4;11 (AML) | 72 | ~1 | [1] |
| HeLa (Cervical Cancer) | 72 | ~15 | |
| 22Rv1 (Prostate Cancer) | 72 | ~8 |
IC50: The concentration of the PROTAC required to inhibit cell proliferation by 50%.
Experimental Protocols
Protocol 1: Synthesis of a JQ1-PEG2-Thalidomide PROTAC
This protocol describes the conjugation of this compound to a JQ1 derivative containing a free amine.
Materials:
-
This compound
-
JQ1-amine derivative
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
Anhydrous Dimethylformamide (DMF)
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS)
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Dissolve this compound (1.2 equivalents) in anhydrous DMF.
-
Add DIPEA (3 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Add PyBOP (1.2 equivalents) and stir for another 15 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve the JQ1-amine derivative (1 equivalent) in anhydrous DMF.
-
Add the JQ1-amine solution to the activated this compound solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final JQ1-PEG2-Thalidomide PROTAC.
-
Confirm the identity and purity of the final product by HRMS and NMR.
Protocol 2: Western Blotting for BRD4 and c-Myc Degradation
This protocol is to assess the extent of BRD4 and downstream c-Myc protein degradation following PROTAC treatment.
Materials:
-
Cultured cells (e.g., MV4;11, HeLa)
-
JQ1-PEG2-Thalidomide PROTAC stock solution (e.g., 10 mM in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-c-Myc, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with varying concentrations of the JQ1-PEG2-Thalidomide PROTAC for the desired duration (e.g., 2, 4, 8, 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against BRD4, c-Myc, and a loading control overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the BRD4 and c-Myc band intensities to the loading control. Calculate the percentage of degradation relative to the vehicle control.
Protocol 3: Cell Viability Assay (MTT Assay)
This assay determines the effect of BRD4 degradation on cell proliferation.
Materials:
-
Cultured cells
-
JQ1-PEG2-Thalidomide PROTAC
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the JQ1-PEG2-Thalidomide PROTAC. Include a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value using graphing software.
Conclusion
This compound is a versatile and valuable building block for the synthesis of PROTACs targeting BRD4 for degradation. The protocols and data presented in this document provide a comprehensive guide for researchers to effectively utilize this compound in their drug discovery and chemical biology research. The resulting BRD4-degrading PROTACs offer a potent and selective approach to modulate the activity of this important epigenetic regulator, with significant therapeutic potential in oncology and other disease areas.
References
Application Notes and Protocols: A Step-by-Step Guide for PROTAC Synthesis with Thalidomide-O-PEG2-Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing Thalidomide-O-PEG2-Acid as a key building block. PROTACs are heterobifunctional molecules that harness the cell's natural protein disposal system to selectively degrade target proteins of interest (POIs).[1][2] This is achieved by bringing a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][3][4] Thalidomide and its derivatives are widely used to recruit the Cereblon (CRBN) E3 ligase.[5][6]
This guide details the chemical synthesis, purification, and characterization of a model PROTAC, providing researchers with a foundational protocol for their own drug discovery efforts.
PROTAC Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[2][3][7] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein.[1][4] A polyubiquitin (B1169507) chain marks the target protein for recognition and degradation by the 26S proteasome, after which the PROTAC can be recycled to engage another target protein molecule.[1][3]
Caption: Mechanism of action of a thalidomide-based PROTAC.
Experimental Protocols
Synthesis of a Model PROTAC via Amide Coupling
This protocol describes the coupling of this compound with an exemplary amine-containing POI ligand (POI-Linker-NH2).
Materials and Reagents:
-
This compound
-
POI-Linker-NH2 (Protein of Interest Ligand with an amine linker)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Solvents for HPLC purification (e.g., acetonitrile, water, trifluoroacetic acid)
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add the POI-Linker-NH2 (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel. Further purification can be achieved by preparative High-Performance Liquid Chromatography (HPLC) to obtain the final PROTAC.[2]
Characterization of the Final PROTAC
The structure and purity of the synthesized PROTAC should be confirmed using standard analytical techniques.
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight.[2]
-
Analytical HPLC: To determine the purity of the final compound.
Synthetic Workflow
The synthesis of the final PROTAC molecule involves the chemical coupling of three main components: the E3 ligase ligand, a linker, and the POI-binding ligand. In this case, this compound provides the E3 ligase ligand and a portion of the linker.
Caption: General workflow for the synthesis of the target PROTAC.
Data Presentation
The following table summarizes representative quantitative data for the synthesis and characterization of a model PROTAC.
| Parameter | Value | Method |
| Starting Materials | ||
| This compound | 50 mg | - |
| POI-Linker-NH2 | 1.1 eq | - |
| Reaction Conditions | ||
| Solvent | Anhydrous DMF | - |
| Coupling Reagent | HATU | - |
| Base | DIPEA | - |
| Temperature | Room Temperature | - |
| Reaction Time | 16 hours | - |
| Yield and Purity | ||
| Crude Yield | 85% | Gravimetric |
| Purified Yield | 45% | Gravimetric |
| Purity | >98% | Analytical HPLC |
| Characterization | ||
| Molecular Weight (Expected) | Varies | - |
| Molecular Weight (Observed) | Varies | HRMS |
| ¹H NMR | Conforms to structure | NMR Spectroscopy |
Note: Yields are estimates and may vary depending on experimental conditions and the specific POI ligand used.[5]
Conclusion
This application note provides a detailed protocol for the synthesis and characterization of a PROTAC using this compound. The provided workflow and methodologies offer a solid foundation for researchers in the field of targeted protein degradation to develop novel therapeutics. Careful execution of the synthetic and purification steps, followed by thorough characterization, is crucial for obtaining high-quality PROTACs for biological evaluation.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantitative Proteomics Analysis of Thalidomide-O-PEG2-Acid PROTACs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the quantitative proteomic analysis of targeted protein degradation induced by Thalidomide-O-PEG2-Acid Proteolysis Targeting Chimeras (PROTACs). This document outlines the mechanism of action, detailed experimental protocols, data analysis, and visualization of key biological pathways and workflows.
Introduction to Thalidomide-Based PROTACs
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] A typical PROTAC consists of a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[2][3] Thalidomide and its analogs are commonly used as E3 ligase ligands that recruit the Cereblon (CRBN) E3 ubiquitin ligase complex.[4][5] The this compound component provides the CRBN-binding moiety and a polyethylene (B3416737) glycol (PEG) linker, which offers flexibility and appropriate spacing to facilitate the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase.[4][6] This proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][7]
Quantitative mass spectrometry-based proteomics is a powerful tool for validating the efficacy and specificity of PROTACs, offering a global and unbiased view of proteome-wide effects.[2][8] This approach allows for the precise measurement of changes in protein abundance upon PROTAC treatment.[2]
Mechanism of Action: this compound PROTAC
The fundamental mechanism involves the PROTAC molecule acting as a bridge to bring the target protein and the CRBN E3 ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein, leading to its subsequent degradation by the proteasome.
References
Application Notes and Protocols for Amide Bond Formation with Thalidomide-O-PEG2-Acid in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and degrade previously "undruggable" proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. Thalidomide-O-PEG2-Acid is a key building block in the synthesis of PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase. This molecule incorporates the thalidomide (B1683933) moiety for CRBN binding, a flexible two-unit polyethylene (B3416737) glycol (PEG2) linker, and a terminal carboxylic acid for covalent conjugation to a POI ligand.[1][2][3]
This document provides detailed application notes and experimental protocols for the formation of a stable amide bond between this compound and an amine-functionalized POI ligand, a critical step in the synthesis of potent protein degraders.
Signaling Pathway of PROTAC-Mediated Protein Degradation
Thalidomide-based PROTACs function by hijacking the cell's natural ubiquitin-proteasome system. The thalidomide component of the PROTAC binds to Cereblon (CRBN), a substrate receptor of the Cullin-RING E3 ubiquitin ligase 4A (CRL4A) complex, which also includes Damaged DNA Binding Protein 1 (DDB1), Cullin 4A (CUL4A), and Ring-Box Protein 1 (RBX1).[4][5][6][7][8] This binding event, coupled with the binding of the other end of the PROTAC to the POI, brings the E3 ligase complex into close proximity with the target protein. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Experimental Protocols
The formation of a stable amide bond between the carboxylic acid of this compound and a primary or secondary amine on the POI ligand is a crucial step in PROTAC synthesis. This is typically achieved using peptide coupling reagents to activate the carboxylic acid. Below are detailed protocols for two common amide coupling methods.
General Experimental Workflow
The overall workflow for the synthesis and characterization of a thalidomide-based PROTAC via amide bond formation involves several key steps, from reagent preparation to final product analysis.
References
- 1. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lumiprobe.com [lumiprobe.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rcsb.org [rcsb.org]
- 6. researchgate.net [researchgate.net]
- 7. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifesensors.com [lifesensors.com]
Application Notes and Protocols for Assessing PROTAC Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2][3] Unlike traditional inhibitors that merely block a protein's function, PROTACs mediate the removal of the entire protein, offering a distinct and often more potent mechanism of action.[1][4] A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][4][5] This tripartite association forms a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[1][][7]
The in vitro evaluation of PROTAC efficacy is a critical step in the drug discovery process, providing essential data on the molecule's mechanism of action, potency, and selectivity. This guide provides a comprehensive overview of the key in vitro assays used to characterize PROTACs, complete with detailed protocols and data presentation formats.
I. PROTAC-Mediated Protein Degradation Pathway
The efficacy of a PROTAC is underpinned by a series of orchestrated molecular events. Understanding this pathway is fundamental to designing and interpreting in vitro experiments. The process begins with the PROTAC simultaneously binding to the target protein and an E3 ligase, forming a ternary complex.[1][3][] This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein.[8][9] The resulting polyubiquitinated protein is then recognized and degraded by the proteasome.[4][]
Caption: PROTAC-mediated protein degradation pathway.
II. Experimental Workflow for In Vitro Efficacy Assessment
A systematic in vitro assessment of a PROTAC's efficacy involves a multi-assay approach. The typical workflow begins with evaluating the PROTAC's ability to induce the degradation of the target protein in a cellular context. This is followed by more mechanistic assays to confirm ternary complex formation and target ubiquitination. Finally, the functional consequences of protein degradation are assessed through cell viability or other relevant phenotypic assays.
Caption: A typical experimental workflow for assessing PROTAC efficacy.
III. Key In Vitro Assays and Protocols
Protein Degradation Assays
The primary measure of a PROTAC's efficacy is its ability to reduce the levels of the target protein. Western blotting is the most common technique for quantifying protein degradation.[4][5][11]
Protocol: Western Blot Analysis of Protein Degradation [4][5]
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[4]
-
Data Presentation: Protein Degradation
| PROTAC Concentration | Normalized Target Protein Level (vs. Vehicle) | % Degradation |
| Vehicle Control (DMSO) | 1.00 | 0% |
| 0.1 nM | 0.95 | 5% |
| 1 nM | 0.80 | 20% |
| 10 nM | 0.55 | 45% |
| 100 nM | 0.20 | 80% |
| 1 µM | 0.10 | 90% |
| 10 µM | 0.15 | 85% (Hook Effect) |
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for PROTAC-mediated degradation.[][12][13] Several biophysical and cellular assays can be used to confirm and characterize this interaction.
Protocol: Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection [14]
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC at a concentration known to induce degradation for a short duration (e.g., 1-4 hours).
-
Lyse cells in a non-denaturing lysis buffer.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or the target protein, pre-coupled to protein A/G beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads.
-
Analyze the eluates by Western blotting for the presence of the target protein, the E3 ligase, and the PROTAC-binding partner that was not the target of the immunoprecipitation.
-
Data Presentation: Ternary Complex Formation (Co-IP)
| Treatment | IP Antibody | Western Blot: Target Protein | Western Blot: E3 Ligase |
| Vehicle Control | Anti-E3 Ligase | - | + |
| PROTAC | Anti-E3 Ligase | + | + |
| Vehicle Control | Anti-Target | + | - |
| PROTAC | Anti-Target | + | + |
Note: The presence of the target protein in the E3 ligase immunoprecipitate (and vice-versa) in the PROTAC-treated sample confirms ternary complex formation.
Other advanced methods for assessing ternary complex formation include NanoBRET/HiBiT assays, TR-FRET, and Surface Plasmon Resonance (SPR).[3][13][15][16][17]
Ubiquitination Assays
Confirming that the target protein is ubiquitinated in a PROTAC-dependent manner provides direct evidence of the intended mechanism of action.[8][9][18]
Protocol: In Vitro Ubiquitination Assay [8][9]
-
Reconstituted System:
-
Combine purified E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase, ubiquitin, and ATP in a reaction buffer.
-
Add the purified target protein and the PROTAC at various concentrations.
-
-
Ubiquitination Reaction:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).
-
-
Detection of Ubiquitination:
-
Stop the reaction by adding Laemmli buffer.
-
Analyze the reaction products by Western blotting using an antibody against the target protein. A ladder of higher molecular weight bands or a smear above the unmodified protein indicates polyubiquitination.[9]
-
Data Presentation: Target Protein Ubiquitination
| PROTAC Concentration | Target Protein Ubiquitination (Western Blot) |
| No E3 Ligase | No laddering |
| Vehicle Control | Basal laddering (if any) |
| 10 nM | Faint laddering |
| 100 nM | Moderate laddering |
| 1 µM | Strong laddering |
Cell Viability Assays
Assessing the downstream functional consequences of target protein degradation is crucial. For oncology targets, this is often measured as a reduction in cancer cell viability.[15][19]
Protocol: CellTiter-Glo® (CTG) Luminescent Cell Viability Assay [19][20]
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well white, opaque plate.
-
Treat cells with a serial dilution of the PROTAC for a prolonged period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the PROTAC concentration to determine the IC50 (concentration for 50% inhibition of cell growth).
-
Data Presentation: Cell Viability
| PROTAC Concentration | % Cell Viability (vs. Vehicle) |
| Vehicle Control (DMSO) | 100% |
| 0.1 nM | 98% |
| 1 nM | 90% |
| 10 nM | 65% |
| 100 nM | 30% |
| 1 µM | 15% |
| 10 µM | 10% |
Off-Target Analysis using Proteomics
To ensure the selectivity of a PROTAC, it is important to assess its impact on the broader proteome. Mass spectrometry-based proteomics can identify unintended protein degradation, known as off-target effects.[21][22][23][24]
Protocol: Global Proteomics Analysis
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC at a concentration that gives maximal target degradation and a vehicle control.
-
Lyse the cells and digest the proteins into peptides.
-
-
Mass Spectrometry:
-
Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the proteins in each sample.
-
Compare the protein abundance between the PROTAC-treated and vehicle-treated samples to identify proteins that are significantly downregulated.
-
Data Presentation: Off-Target Proteomics
| Protein | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | On-Target/Off-Target |
| Target Protein | -3.5 | < 0.001 | On-Target |
| Off-Target Protein A | -2.1 | < 0.01 | Off-Target |
| Other Protein B | -0.2 | > 0.05 | Not Significant |
IV. Conclusion
The in vitro characterization of PROTACs is a multifaceted process that requires a suite of well-designed experiments. By systematically evaluating protein degradation, ternary complex formation, ubiquitination, and downstream cellular effects, researchers can gain a comprehensive understanding of a PROTAC's efficacy and mechanism of action. This detailed assessment is crucial for the rational design and optimization of these promising new therapeutics. The use of proteomics to assess off-target effects is also a critical step in ensuring the safety and specificity of PROTAC drug candidates.
References
- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. portlandpress.com [portlandpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. lifesensors.com [lifesensors.com]
- 9. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 13. Ternary Complex Formation [worldwide.promega.com]
- 14. tandfonline.com [tandfonline.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 17. benchchem.com [benchchem.com]
- 18. Ubiquitination Assay - Profacgen [profacgen.com]
- 19. benchchem.com [benchchem.com]
- 20. biorxiv.org [biorxiv.org]
- 21. nautilus.bio [nautilus.bio]
- 22. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 23. sapient.bio [sapient.bio]
- 24. Protein Degrader [proteomics.com]
Application Note: A Guide to Designing a Novel PROTAC Using Thalidomide-O-PEG2-Acid
For Researchers, Scientists, and Drug Development Professionals.
Abstract
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker.[3] This guide provides a detailed framework for designing a novel PROTAC using Thalidomide-O-PEG2-Acid, a key building block that incorporates a Cereblon (CRBN) E3 ligase ligand and a flexible linker with a reactive handle for conjugation.[4] We will cover the principles of PROTAC design, a comprehensive experimental workflow, detailed protocols for synthesis and validation, and standards for data presentation.
Principles of PROTAC Design
Mechanism of Action
PROTACs function by inducing proximity between a target protein and an E3 ligase, an enzyme that facilitates the transfer of ubiquitin to a substrate protein.[5] This process involves the formation of a key ternary complex (POI-PROTAC-E3 Ligase). Once the POI is polyubiquitinated, it is recognized and degraded by the 26S proteasome.[3] The PROTAC molecule is then released and can act catalytically to induce the degradation of multiple POI molecules.[6]
Key Components
-
E3 Ligase Ligand (Thalidomide): Thalidomide (B1683933) and its analogs are well-characterized ligands for the Cereblon (CRBN) substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[7][8][] Their use in PROTACs provides a reliable method for hijacking this cellular machinery.
-
Linker (PEG2-Acid): The linker is a critical component that dictates the distance and orientation between the POI and E3 ligase, profoundly impacting ternary complex stability and degradation efficiency.[2][10] Polyethylene glycol (PEG) linkers are commonly used to improve solubility and permeability.[11][12][13] The terminal carboxylic acid on this compound serves as a versatile chemical handle for conjugation to the POI ligand.[4]
-
Protein of Interest (POI) Ligand: This component provides target specificity. A high-affinity, selective ligand for the novel target must be identified or developed. It should possess a functional group (e.g., a primary or secondary amine) that can be coupled to the linker's carboxylic acid.
Experimental Design and Workflow
The development of a novel PROTAC is an iterative process involving design, synthesis, and comprehensive biological evaluation.[14][15]
Detailed Experimental Protocols
Protocol: Synthesis of a Novel PROTAC via Amide Coupling
This protocol outlines the coupling of a POI ligand containing a primary/secondary amine to this compound.
Materials:
-
This compound (1.0 eq)[4]
-
POI Ligand with amine handle (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Reverse-phase HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
Activation: In a clean, dry vial, dissolve this compound (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.[16]
-
Coupling: Dissolve the POI ligand (1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the activated acid mixture.
-
Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS until the starting material is consumed.[17]
-
Purification: Upon completion, quench the reaction with a small amount of water. Purify the crude product using reverse-phase HPLC to obtain the final PROTAC.
-
Characterization: Confirm the identity and purity of the final compound by LC-MS and NMR spectroscopy.
Protocol: Target Degradation Assessment by Western Blot
This is the primary assay to confirm PROTAC-induced degradation of the target protein.[18]
Materials:
-
Cancer cell line expressing the novel target protein
-
Completed PROTAC and vehicle control (DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
BCA protein assay kit
-
Primary antibody against the POI
-
Primary antibody for a loading control (e.g., GAPDH, β-Actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10,000 nM) and a vehicle control (DMSO) for a specified time (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them directly in the plate with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with the primary antibody for the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities. Normalize the POI band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated sample to determine the degradation profile.
Data Presentation and Interpretation
Quantitative data is essential for comparing the efficacy of different PROTAC candidates. Key parameters should be summarized in tables.[19][20]
Key Degradation Parameters:
-
DC₅₀ (Half-maximal Degradation Concentration): The concentration of the PROTAC that results in 50% degradation of the target protein.[19]
-
Dₘₐₓ (Maximum Degradation): The maximum percentage of protein degradation achieved.[19] A Dₘₐₓ below 80% may indicate poor ternary complex formation or other inefficiencies.
-
Hook Effect: At very high concentrations, the formation of binary complexes (PROTAC-POI or PROTAC-CRBN) can outcompete the formation of the productive ternary complex, leading to reduced degradation.[21] Observing this effect is a good indication of a ternary complex-mediated mechanism.[22]
Table 1: Example Data Summary for a Novel PROTAC
| Parameter | Description | Value |
|---|---|---|
| Binding Affinity (Biochemical) | ||
| Kd (to POI) | Binding affinity of PROTAC to the target protein. | 50 nM |
| Kd (to CRBN) | Binding affinity of PROTAC to the E3 ligase. | 150 nM |
| Cellular Degradation (24h) | ||
| DC₅₀ | Half-maximal degradation concentration. | 25 nM |
| Dₘₐₓ | Maximum level of degradation observed. | 95% |
| Cellular Activity |
| IC₅₀ (Viability) | Half-maximal inhibitory concentration on cell growth. | 40 nM |
Mechanistic Validation & Signaling Pathway Analysis
To confirm the PROTAC's mechanism and understand its biological impact, further experiments are necessary. For instance, if the novel target is a kinase, its degradation would be expected to block downstream signaling.
Protocol: Co-treatment with Inhibitors To validate that degradation is dependent on the ubiquitin-proteasome system and the specific E3 ligase:
-
Proteasome Inhibition: Co-treat cells with the PROTAC (at its DC₅₀ concentration) and a proteasome inhibitor (e.g., MG132). A rescue of target protein levels compared to PROTAC-only treatment indicates proteasome-dependent degradation.[23]
-
E3 Ligase Inhibition: Co-treat cells with the PROTAC and an excess of free thalidomide or a NEDDylation inhibitor like MLN4924 (which inactivates Cullin-RING ligases). A rescue of target protein levels confirms that degradation is mediated by the CRL4-CRBN E3 ligase complex.[14]
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. PROTAC - BiopharmaDirect [biopharmadirect.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. revvity.com [revvity.com]
- 6. portlandpress.com [portlandpress.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 10. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 11. benchchem.com [benchchem.com]
- 12. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 13. precisepeg.com [precisepeg.com]
- 14. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biopharma.co.uk [biopharma.co.uk]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. The peptide PROTAC modality: a novel strategy for targeted protein ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In-Cell Target Engagement Assays for Thalidomide-O-PEG2-Acid PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system to eliminate specific proteins of interest. A PROTAC molecule is a heterobifunctional molecule comprising a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase is the critical first step that leads to the ubiquitination and subsequent degradation of the target protein.
Thalidomide-O-PEG2-Acid is a common building block used in the synthesis of PROTACs. The thalidomide (B1683933) moiety serves as a potent recruiter of the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3] The PEG2 linker provides the necessary spacing and flexibility to facilitate the formation of a stable and efficient ternary complex.[2]
Verifying and quantifying the engagement of a PROTAC with its intended target protein and the recruited E3 ligase within a cellular context is paramount for the successful development of these novel therapeutics. In-cell target engagement assays are crucial for confirming the mechanism of action, establishing structure-activity relationships, and identifying potent and selective PROTAC candidates. This document provides detailed application notes and protocols for key in-cell target engagement assays applicable to this compound-based PROTACs.
PROTAC Mechanism of Action: A Catalytic Cycle
PROTACs utilizing a thalidomide-based E3 ligase ligand, such as those derived from this compound, function through a catalytic cycle. The PROTAC first binds to the target protein of interest (POI) and the CRBN E3 ligase, bringing them into close proximity to form a ternary complex.[4] This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another cycle of degradation.[5]
Key In-Cell Target Engagement Assays
Several robust methods are available to assess the intracellular target engagement of PROTACs. The choice of assay depends on the specific question being addressed, from confirming direct target binding to quantifying degradation kinetics. The most common and powerful techniques include the Cellular Thermal Shift Assay (CETSA), NanoBioluminescence Resonance Energy Transfer (NanoBRET) assays, and the HiBiT protein degradation assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a native cellular environment without the need for compound or protein labeling.[6][7] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.[8] Binding of a PROTAC to its target protein increases the protein's resistance to thermal denaturation.
Experimental Workflow:
Protocol: CETSA for PROTAC Target Engagement
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a serial dilution of the this compound PROTAC or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[8]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or using a mild lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[9]
-
-
Protein Quantification:
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Analyze the amount of the target protein in the soluble fraction by Western blot, ELISA, or mass spectrometry.[7]
-
-
Data Analysis:
-
Plot the normalized amount of soluble target protein as a function of temperature.
-
Fit the data to a sigmoidal curve to determine the melting temperature (Tm) for each treatment condition.
-
The difference in Tm between the PROTAC-treated and vehicle-treated samples (ΔTm) indicates the extent of target engagement.
-
Data Presentation:
| PROTAC Concentration | Target Protein Tm (°C) | ΔTm vs. Vehicle (°C) | CRBN Tm (°C) | ΔTm vs. Vehicle (°C) |
| Vehicle (DMSO) | 52.1 | 0.0 | 48.5 | 0.0 |
| 0.1 µM | 54.3 | +2.2 | 50.1 | +1.6 |
| 1 µM | 56.8 | +4.7 | 52.3 | +3.8 |
| 10 µM | 57.2 | +5.1 | 52.5 | +4.0 |
Note: The values presented are illustrative and will vary depending on the specific PROTAC, target protein, and cell line used.
NanoBRET™ Target Engagement and Ternary Complex Assays
NanoBRET (Bioluminescence Resonance Energy Transfer) is a proximity-based assay that can be used in live cells to measure target engagement and the formation of the ternary complex.[10][11]
Target Engagement Assay: This assay measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein by the PROTAC. A decrease in the BRET signal indicates that the PROTAC is engaging the target protein.[11]
Ternary Complex Assay: This assay measures the proximity between a NanoLuc®-tagged target protein and a HaloTag®-labeled E3 ligase (CRBN). An increase in the BRET signal upon PROTAC addition confirms the formation of the ternary complex.[11]
Experimental Workflow:
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. This compound | AxisPharm [axispharm.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pelagobio.com [pelagobio.com]
- 7. pelagobio.com [pelagobio.com]
- 8. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 9. tandfonline.com [tandfonline.com]
- 10. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selvita.com [selvita.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Degradation Efficiency with Thalidomide-O-PEG2-Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low degradation efficiency with PROTACs synthesized from Thalidomide-O-PEG2-Acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in a PROTAC?
This compound is a synthetic building block used in the creation of Proteolysis Targeting Chimeras (PROTACs).[1][2] It consists of three key components:
-
Thalidomide (B1683933): This moiety acts as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[2][3] By recruiting CRBN, the PROTAC can hijack the cell's ubiquitin-proteasome system.[4]
-
PEG2 Linker: This polyethylene (B3416737) glycol linker provides spacing and flexibility between the thalidomide moiety and the ligand for the target protein.[1] This is crucial for the formation of a stable and productive ternary complex.
-
Carboxylic Acid Group: This functional group allows for the covalent attachment of a ligand that specifically binds to the protein of interest (POI).[2]
In a PROTAC, this compound serves as the E3 ligase-recruiting component, which is essential for inducing the ubiquitination and subsequent degradation of the target protein.[4]
Q2: What is the general mechanism of action for a PROTAC containing this compound?
A PROTAC synthesized from this compound works by inducing the formation of a ternary complex between the target protein (POI) and the CRBN E3 ligase.[5] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[6] The PROTAC molecule is then released and can catalytically induce the degradation of additional POI molecules.[4][7]
Q3: What are the initial checks if I observe no or low degradation of my target protein?
If you are not observing the expected degradation of your target protein, it is important to first verify the integrity of your experimental components:
-
PROTAC Integrity: Confirm the chemical structure, purity, and stability of your PROTAC molecule using techniques like NMR and mass spectrometry.[8] Thalidomide and its derivatives can be susceptible to hydrolysis.[9]
-
Protein Quality: Ensure that your target protein and the CRBN E3 ligase are correctly folded, pure, and active, especially in in-vitro assays.[8]
-
Cell Line Health: Confirm the viability and health of your cell line. Also, verify the expression levels of both the target protein and CRBN in your chosen cell model using methods like Western Blotting.[10]
Troubleshooting Guide for Low Degradation Efficiency
Low degradation efficiency is a common challenge in PROTAC development. The following sections address specific issues and provide detailed troubleshooting strategies.
Issue 1: Inefficient Ternary Complex Formation
The formation of a stable ternary complex (POI-PROTAC-CRBN) is the critical first step for successful degradation.[11]
Symptoms:
-
No or low target protein degradation observed.
-
Inconsistent results between biochemical and cellular assays.[10]
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps | Experimental Protocols |
| Suboptimal PROTAC Concentration (The "Hook Effect") | High concentrations of a PROTAC can favor the formation of binary complexes (PROTAC-POI or PROTAC-CRBN) over the productive ternary complex, leading to reduced degradation.[5][10][12] Perform a dose-response experiment with a wide range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for degradation (DC50) and the maximum degradation (Dmax).[12] | Protocol 1: Dose-Response Experiment for Optimal PROTAC Concentration |
| Ineffective Linker | The PEG2 linker may not provide the optimal length or geometry for stable ternary complex formation for your specific target.[8] Consider synthesizing analogs with different linker lengths and compositions to improve cooperativity.[10] | Protocol 2: Linker Optimization Strategy |
| Low Protein Expression | The levels of the target protein or CRBN in the cell line may be insufficient for efficient degradation.[10] Verify the expression levels of both the target protein and CRBN using Western Blotting.[13] If necessary, switch to a cell line with higher expression or consider overexpression systems for initial validation. | Protocol 3: Western Blot for Protein Expression Levels |
| Poor Cellular Uptake or Stability | The PROTAC may not be cell-permeable or could be rapidly metabolized or degraded.[10] Assess cell permeability and target engagement in live cells using assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™.[10] Evaluate compound stability using LC-MS/MS to measure the half-life of the PROTAC in cell culture medium and cell lysates.[10] | Protocol 4: Cellular Thermal Shift Assay (CETSA) |
Visualization of Ternary Complex Formation Workflow
Caption: Workflow of PROTAC-mediated protein degradation.
Issue 2: Lack of Ubiquitination Despite Ternary Complex Formation
Sometimes, a stable ternary complex forms, but it is not productive, meaning it does not lead to efficient ubiquitination of the target protein.
Symptoms:
-
Ternary complex formation is confirmed by biophysical assays (e.g., TR-FRET, SPR), but no degradation is observed in cellular assays.
-
No increase in poly-ubiquitinated target protein is detected.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps | Experimental Protocols |
| "Unproductive" Ternary Complex Geometry | The geometry of the ternary complex may not position a lysine (B10760008) residue on the target protein surface correctly for ubiquitin transfer from the E2 enzyme.[8] This can be an issue with the linker attachment points or length. Synthesize and test PROTACs with alternative linker attachment points on the target-binding ligand. | Protocol 5: In Vitro Ubiquitination Assay |
| Insufficient E3 Ligase Activity | The recruited CRBN E3 ligase may not be fully active. This can be due to issues with the neddylation of the Cullin-RING ligase complex.[12] Pre-treatment with a neddylation inhibitor (e.g., MLN4924) should prevent degradation, confirming the role of the Cullin-RING E3 ligase.[12] | Protocol 6: Neddylation Inhibition Control Experiment |
Troubleshooting Logic for No Ubiquitination
Caption: A logical guide to troubleshooting low degradation.
Experimental Protocols
Protocol 1: Dose-Response Experiment for Optimal PROTAC Concentration
-
Cell Seeding: Seed the cells of interest in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of harvesting.
-
PROTAC Treatment: Prepare a serial dilution of the PROTAC in cell culture medium. A common range is 0.1 nM to 10 µM.[12]
-
Incubation: Treat the cells with the different concentrations of the PROTAC for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Harvest the cells and prepare protein lysates.
-
Western Blot Analysis: Perform a Western blot to determine the levels of the target protein. Use an appropriate loading control (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: Quantify the band intensities and plot the percentage of remaining target protein against the PROTAC concentration. Fit the data to a dose-response curve to determine the DC50 and Dmax.[12]
Protocol 2: Linker Optimization Strategy
-
Design: Based on the structure of your target protein and the initial PROTAC, design a series of new PROTACs with varying linker lengths (e.g., PEG1, PEG3, PEG4) and potentially different chemical properties (e.g., more rigid or more flexible linkers).
-
Synthesis: Synthesize the new PROTAC analogs.
-
Screening: Screen the new PROTACs for their ability to degrade the target protein using the dose-response experiment outlined in Protocol 1.
-
Evaluation: Compare the DC50 and Dmax values of the new PROTACs to identify a linker that promotes more efficient degradation.
Protocol 3: Western Blot for Protein Expression Levels
-
Sample Preparation: Prepare cell lysates from the cell line(s) being used in the degradation experiments.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for your target protein and for CRBN. Use a loading control antibody as well.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Analysis: Compare the band intensities to assess the relative expression levels of the target protein and CRBN.
Protocol 4: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with the PROTAC or a vehicle control.
-
Heating: Heat aliquots of the treated cells to a range of different temperatures.
-
Cell Lysis: Lyse the cells to release the soluble proteins.
-
Centrifugation: Centrifuge the lysates to pellet the aggregated, denatured proteins.
-
Western Blot: Analyze the supernatant (soluble fraction) by Western blot for the presence of the target protein.
-
Analysis: A successful PROTAC should bind to the target protein and increase its thermal stability, resulting in more protein remaining in the soluble fraction at higher temperatures compared to the vehicle control.[10]
Protocol 5: In Vitro Ubiquitination Assay
-
Reaction Mixture: In a microcentrifuge tube, combine the purified target protein, E1 activating enzyme, E2 conjugating enzyme, CRBN/DDB1 complex, ubiquitin, and ATP.
-
PROTAC Addition: Add the PROTAC or a vehicle control to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blot: Analyze the reaction products by Western blot using an antibody against the target protein to observe higher molecular weight bands corresponding to ubiquitinated protein. Alternatively, an anti-ubiquitin antibody can be used following immunoprecipitation of the target protein.[14]
Protocol 6: Neddylation Inhibition Control Experiment
-
Pre-treatment: Treat cells with a neddylation inhibitor (e.g., MLN4924) for a short period (e.g., 1-2 hours) before adding the PROTAC.
-
PROTAC Treatment: Add the PROTAC at a concentration that is known to cause degradation.
-
Incubation: Incubate the cells for the standard duration of your degradation experiment.
-
Analysis: Harvest the cells and analyze the target protein levels by Western blot.
-
Interpretation: If the PROTAC-induced degradation is rescued (i.e., the protein is no longer degraded) in the presence of the neddylation inhibitor, it confirms that the degradation is dependent on a functional Cullin-RING E3 ligase complex.[12]
References
- 1. This compound | AxisPharm [axispharm.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Unraveling the Engagement of Kinases to CRBN Through a Shared Structural Motif to Optimize PROTACs Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
- 13. Ubiquitin & PROTAC | ChemPartner [chempartner.com]
- 14. Ubiquitination Assay - Profacgen [profacgen.com]
Technical Support Center: Optimizing PEG-Based PROTAC Linker Length
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for optimizing the polyethylene (B3416737) glycol (PEG)-based linkers of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a PEG linker in a PROTAC?
A PROTAC is a heterobifunctional molecule comprising a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them.[1] The linker is critical for bringing the target protein and the E3 ligase into proximity to form a stable and productive ternary complex, which is essential for the ubiquitination and subsequent degradation of the target protein.[2] Flexible linkers, such as those containing PEG chains, are frequently used because they are synthetically accessible and allow the warhead and E3 ligase ligand to adopt multiple conformations to facilitate the formation of this ternary complex.[1][3]
Q2: How does the length of a PEG linker impact the efficacy of a PROTAC?
The length of the linker is a critical parameter that must be empirically optimized for each target protein and E3 ligase pair.[4] An optimal linker length facilitates the formation of a stable ternary complex.[5]
-
Too short: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[2][6]
-
Too long: A linker that is too long can lead to an unstable ternary complex due to excessive flexibility, resulting in inefficient ubiquitination.[2] This can also contribute to an increased "hook effect".[7]
Systematic variation of the PEG linker length is a common strategy to identify the optimal configuration.[7]
Q3: How does the flexibility of a PEG linker affect PROTAC efficiency?
The flexibility of PEG linkers can be both beneficial and detrimental.
-
Advantages: Flexible linkers can permit the PROTAC to adopt an energetically favorable conformation for the formation of the ternary complex.[1] This adaptability is crucial for accommodating the surfaces of the two proteins.[1]
-
Disadvantages: Excessive flexibility can lead to a higher entropic penalty upon binding, potentially decreasing potency.
Q4: What is the "hook effect" and how is it related to the linker?
The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at very high concentrations.[1] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex.[1] The properties of the linker, including its length and flexibility, can influence the concentration at which the hook effect becomes apparent.[1]
Troubleshooting Guide
Issue 1: My PEG-based PROTAC shows low or no degradation of the target protein, despite good binary binding.
This is a common challenge and can be attributed to several factors:
-
Suboptimal Linker Length: The linker may not be the correct length to support the formation of a stable and productive ternary complex.[5]
-
Poor Cell Permeability: The hydrophilic nature of PEG linkers can sometimes impede passive cell permeability.[1] While PEG linkers can adopt folded conformations to shield their polar surface area and aid in traversing the cell membrane, excessive PEGylation can decrease cellular uptake.[7][8]
-
Inefficient Ternary Complex Formation: The flexibility of the PEG linker may not be optimal for the specific protein-protein interactions required for a stable ternary complex.[1]
Solutions:
-
Synthesize a library of PROTACs with varying PEG linker lengths. Even minor changes in linker length can significantly impact degradation efficacy.[5]
-
Evaluate ternary complex formation directly. Use biophysical techniques like Surface Plasmon Resonance (SPR) or NanoBRET assays to assess the formation and stability of the ternary complex.[1][5]
-
Assess cell permeability. Utilize assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 permeability assays.[9]
-
Modify the linker composition. Consider synthesizing PROTACs with more hydrophobic linkers (e.g., alkyl chains) or hybrid linkers to improve cell uptake.[1]
Issue 2: I am observing a very pronounced hook effect at low PROTAC concentrations.
A pronounced hook effect can be caused by:
-
High-Affinity Binary Interactions: If the individual warhead and E3 ligase ligand have very high affinities for their respective proteins, the formation of binary complexes is favored at lower concentrations.[1]
-
Suboptimal Linker Conformation: The PEG linker might be adopting conformations that favor binary complexes over the productive ternary complex.[1]
Solutions:
-
Consider ligands with slightly lower binary affinities. Potent degradation is often driven by the stability of the ternary complex rather than high binary affinity.[1]
-
Experiment with linkers of different compositions or rigidity. This can alter the conformational landscape of the PROTAC and potentially favor ternary complex formation.[1]
Quantitative Data Summary
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. Below are examples from the literature illustrating the impact of linker length on degradation.
| Target Protein | E3 Ligase | Optimal Linker Length (atoms) | Key Findings | Reference |
| Estrogen Receptor α (ERα) | Not Specified | 16 | A 16-atom linker showed superior degradation compared to a 12-atom linker. | [2] |
| p38α | Not Specified | 15-17 | Linkers in this range were identified as the most effective. | [2] |
| TBK1 | VHL | 12-29 | PROTACs with linkers shorter than 12 atoms showed no activity, while those with linkers between 12 and 29 atoms exhibited submicromolar degradation potency. | [3][6] |
| BRD4 | CRBN | 0, 4-5 PEG units | PROTACs with 1-2 PEG units showed reduced potency compared to those with shorter or longer linkers. | [3] |
Note: DC50 is the concentration of PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved.
Experimental Protocols
1. Western Blot Analysis for Protein Degradation
This is the standard method for quantifying the reduction in target protein levels.[4]
-
Cell Culture and Treatment: Seed cells at an appropriate density. The next day, treat the cells with a dose-response of your PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[4]
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[4]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and incubate with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands. Quantify the band intensities and normalize to the loading control to determine the percentage of protein degradation.[1]
2. NanoBRET™ Ternary Complex Formation Assay
This protocol provides a general workflow for measuring the formation of a ternary complex in live cells.[1]
-
Cell Preparation: Co-transfect cells with plasmids expressing the target protein fused to a NanoLuc® luciferase and the E3 ligase fused to a HaloTag®.
-
Assay Procedure: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-E3 ligase fusion protein. Add the Nano-Glo® Vivazine Substrate to the cells.[1] Add the PROTAC at various concentrations.
-
Data Acquisition: Measure the donor (NanoLuc®) and acceptor (NanoBRET™ 618) emission signals using a plate reader equipped for BRET measurements.[1]
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.[1]
3. Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR can be used to measure the binding kinetics and affinity of the ternary complex.[5]
-
Chip Preparation: Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of a sensor chip.[4]
-
Binary Interaction Analysis: Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics of the binary interaction.[4]
-
Ternary Complex Analysis: Inject a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface.[4] An increase in the response signal compared to the binary interaction indicates the formation of the ternary complex.[5]
-
Data Analysis: Fit the sensorgram data to an appropriate binding model to determine the kinetic parameters (kon, koff) and the dissociation constant (KD) for the ternary complex.
Visualizations
Caption: The general mechanism of action for a PROTAC.
Caption: A troubleshooting workflow for a PROTAC with low activity.
Caption: A typical experimental workflow for PROTAC linker optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. benchchem.com [benchchem.com]
- 8. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Hook Effect in Thalidomide-O-PEG2-Acid Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for experiments involving PROTACs derived from Thalidomide-O-PEG2-Acid. The focus is on identifying and mitigating the "hook effect," a common phenomenon in PROTAC-mediated protein degradation that can lead to misinterpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of a this compound based PROTAC experiment?
A1: The hook effect, also known as the prozone effect, is a phenomenon where the efficiency of protein degradation by a PROTAC decreases at high concentrations.[1][2] Instead of a proportional increase in degradation with increasing PROTAC concentration, the dose-response curve appears bell-shaped.[2] This occurs because at excessively high concentrations, the PROTAC is more likely to form non-productive binary complexes with either the target protein or the Cereblon (CRBN) E3 ligase, rather than the productive ternary complex (Target Protein-PROTAC-CRBN) required for ubiquitination and degradation.[1][2]
Q2: Why is it critical to identify and address the hook effect?
-
Underestimation of Potency: The maximal degradation (Dmax) and the half-maximal degradation concentration (DC50) can be inaccurately determined if the optimal concentration range is missed.[3]
-
False Negatives: A potent PROTAC might be incorrectly deemed inactive if it is only tested at high concentrations that fall within the hook effect region.[3]
-
Misinterpretation of Structure-Activity Relationships (SAR): Inaccurate potency data can mislead efforts to optimize the PROTAC's chemical structure.
Q3: What is a typical concentration range where the hook effect is observed for thalidomide-based PROTACs?
A3: The concentration at which the hook effect becomes apparent is highly dependent on the specific PROTAC, the target protein, and the cell line used. However, it is common to observe a decrease in degradation at concentrations above 1-10 µM.[4] Therefore, it is crucial to perform a wide dose-response experiment, spanning from picomolar to high micromolar ranges (e.g., 0.1 nM to 100 µM), to fully characterize the degradation profile.[4]
Q4: How can I confirm that the observed decrease in degradation at high concentrations is due to the hook effect and not cytotoxicity?
A4: To distinguish the hook effect from cytotoxicity, a cell viability assay (e.g., CellTiter-Glo®) should be performed in parallel with the degradation experiment. If a decrease in target protein degradation at high PROTAC concentrations is not accompanied by a significant decrease in cell viability, the observation is likely due to the hook effect.[4] Additionally, biophysical assays that directly measure ternary complex formation, such as AlphaLISA or TR-FRET, can provide direct evidence of reduced ternary complex levels at high PROTAC concentrations.[4]
Troubleshooting Guide
Problem 1: A bell-shaped dose-response curve is observed, with decreased target protein degradation at high concentrations.
-
Likely Cause: You are observing the classic hook effect.[1]
-
Troubleshooting Steps:
-
Confirm with a Wider Dose Range: Repeat the experiment with a broader and more granular range of PROTAC concentrations to fully define the bell-shaped curve.
-
Determine Optimal Concentration: Identify the concentration that achieves maximal degradation (Dmax) and use concentrations at or below this for future experiments.
-
Biophysical Validation: Use an assay like AlphaLISA or TR-FRET to directly measure ternary complex formation across the same concentration range. A corresponding bell-shaped curve in ternary complex formation will confirm the hook effect.[4]
-
Problem 2: No or very weak target degradation is observed at any tested concentration.
-
Likely Cause: The tested concentration range may be entirely within the hook effect region, or other experimental factors could be at play.
-
Troubleshooting Steps:
-
Test a Much Wider and Lower Concentration Range: It's possible the optimal degradation concentration is in the low nanomolar or even picomolar range.[2]
-
Verify Target and E3 Ligase Expression: Confirm that your cell line expresses both the target protein (e.g., BTK) and CRBN at sufficient levels using Western Blot.
-
Assess Cell Permeability: Poor cell permeability can lead to low intracellular PROTAC concentrations. Consider performing a permeability assay if degradation is consistently low.
-
Confirm Ternary Complex Formation: Use a biophysical assay to confirm that the PROTAC can physically bring the target protein and E3 ligase together.
-
Problem 3: Inconsistent degradation results between experiments.
-
Likely Cause: Variability in cell culture conditions can impact the ubiquitin-proteasome system.
-
Troubleshooting Steps:
-
Standardize Cell Culture: Use cells within a consistent passage number range and ensure similar confluency at the time of treatment.[2]
-
Check Compound Stability: Assess the stability of your this compound derived PROTAC in your cell culture medium over the course of the experiment.
-
Data Presentation
Table 1: Hypothetical Dose-Response Data for a BTK-targeting PROTAC Derived from this compound
| PROTAC Concentration (nM) | % BTK Degradation (Normalized to Vehicle) | Ternary Complex Formation (AlphaLISA Signal) | Cell Viability (%) |
| 0.1 | 15 | 15000 | 100 |
| 1 | 45 | 45000 | 98 |
| 10 | 85 | 95000 | 97 |
| 100 | 95 (Dmax) | 120000 | 95 |
| 1000 | 70 | 80000 | 93 |
| 10000 | 30 | 35000 | 90 |
This data illustrates a typical hook effect where maximal degradation (Dmax) is observed at 100 nM, with a decrease in degradation at higher concentrations. The AlphaLISA signal for ternary complex formation follows a similar trend.
Table 2: Key Degradation and Binding Parameters
| Parameter | Value | Description |
| DC50 | 5.1 nM | Concentration for 50% of maximal degradation. |
| Dmax | 95% | Maximum observed degradation. |
| Ternary Complex EC50 | ~25 nM | Concentration for 50% of maximal ternary complex formation. |
| BTK Binding IC50 | 2-5 µM | Concentration for 50% inhibition of BTK binding.[5] |
| CRBN Binding IC50 | 2-7 µM | Concentration for 50% inhibition of CRBN binding.[5] |
Mandatory Visualizations
Caption: Signaling pathway of BTK degradation mediated by a this compound derived PROTAC.
Caption: A typical experimental workflow for characterizing the hook effect of a PROTAC.
Caption: The relationship between PROTAC concentration and complex formation, illustrating the hook effect.
Experimental Protocols
1. Western Blotting for BTK Degradation
This protocol is used to quantify the amount of BTK protein in cells after treatment with a this compound derived PROTAC.
-
Materials:
-
PROTAC-treated and vehicle control cell lysates
-
RIPA buffer
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibody against BTK
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Cell Treatment: Seed TMD-8 cells and treat with a serial dilution of the BTK PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for 24 hours.[6]
-
Cell Lysis: Harvest cells and lyse in RIPA buffer.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[7]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[8]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[9]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-BTK antibody overnight at 4°C.[7]
-
Washing: Wash the membrane three times with TBST.[7]
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detection: Apply ECL substrate and detect the signal using an imaging system.[7]
-
Analysis: Quantify the band intensities for BTK and the loading control. Normalize the BTK signal to the loading control to determine the relative BTK protein levels.[2]
-
2. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to confirm the formation of the BTK-PROTAC-CRBN ternary complex in cells.
-
Materials:
-
Treated and control cell lysates
-
Non-denaturing lysis buffer
-
Anti-CRBN antibody
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Anti-BTK antibody for Western Blot
-
-
Procedure:
-
Cell Treatment: Treat TMD-8 cells with the PROTAC at a concentration known to induce degradation (e.g., 100 nM) and a vehicle control for 4-6 hours. Pre-treat with a proteasome inhibitor like MG132 for 2 hours to stabilize the complex.[10]
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer.[10]
-
Immunoprecipitation: Incubate the cell lysate with an anti-CRBN antibody overnight at 4°C.[10]
-
Capture: Add Protein A/G magnetic beads to capture the antibody-protein complexes.[10]
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.[10]
-
Elution: Elute the captured proteins from the beads.[10]
-
Western Blotting: Analyze the eluted samples by Western blotting using an anti-BTK antibody to detect the co-immunoprecipitated BTK.[10]
-
3. AlphaLISA for Quantifying Ternary Complex Formation
This biophysical assay measures the proximity between BTK and CRBN induced by the PROTAC.
-
Materials:
-
Recombinant His-tagged BTK protein
-
Recombinant GST-tagged CRBN protein
-
This compound derived BTK PROTAC
-
AlphaLISA anti-His Acceptor beads
-
AlphaLISA Glutathione Donor beads
-
AlphaLISA assay buffer
-
384-well microplate
-
Alpha-enabled plate reader
-
-
Procedure:
-
Component Preparation: Prepare serial dilutions of the PROTAC in assay buffer. Prepare solutions of His-BTK and GST-CRBN at a fixed concentration (e.g., 1-5 nM).[11][12]
-
Reaction Incubation: In a 384-well plate, add His-BTK, GST-CRBN, and the serially diluted PROTAC. Incubate at room temperature.[12]
-
Bead Addition: Add a mixture of anti-His Acceptor beads and Glutathione Donor beads to each well.[12]
-
Incubation in the Dark: Incubate the plate at room temperature in the dark for 1 hour.
-
Signal Detection: Read the plate on an Alpha-enabled plate reader.
-
Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration. The resulting bell-shaped curve indicates the formation and subsequent disruption (hook effect) of the ternary complex.[13]
-
References
- 1. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. SLAS2024 [slas2024.eventscribe.net]
- 13. resources.revvity.com [resources.revvity.com]
Technical Support Center: Improving Cell Permeability of Thalidomide-O-PEG2-Acid Conjugates
Welcome to the technical support center for researchers working with Thalidomide-O-PEG2-Acid and its conjugates, particularly in the context of developing PROTACs (Proteolysis Targeting Chimeras). This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to cell permeability, a critical factor for the efficacy of intracellularly-acting therapeutics.
Frequently Asked Questions (FAQs)
Q1: What is a this compound conjugate and what is its primary application?
A1: this compound is a chemical building block used in the synthesis of PROTACs.[1][2][3] It consists of three key components:
-
Thalidomide: This moiety acts as a ligand to recruit the Cereblon (CRBN) E3 ubiquitin ligase, a component of the cell's protein degradation machinery.[1][4]
-
PEG2 Linker: A short, hydrophilic two-unit polyethylene (B3416737) glycol (PEG) linker. PEG linkers are often incorporated to improve the solubility and provide spatial separation between the two ends of the final PROTAC molecule.[1][5]
-
Acid (Carboxylic Acid): This functional group allows for straightforward conjugation to a ligand for your protein of interest (POI), typically via an amide bond formation.[1]
Its primary use is as a prefabricated E3 ligase ligand and linker, simplifying the final assembly of a heterobifunctional PROTAC.
Q2: Why is cell permeability a common issue for my final PROTAC conjugate built from this precursor?
A2: Cell permeability is essential for PROTACs because their targets are almost always intracellular proteins. The PROTAC must cross the cell membrane to bring the POI and the E3 ligase together inside the cell. Several factors contribute to permeability challenges:
-
High Molecular Weight: PROTACs are inherently large molecules, often exceeding the typical "rule of five" guidelines for oral bioavailability, which makes passive diffusion across the lipid bilayer difficult.[6]
-
High Polar Surface Area (PSA): The presence of multiple polar groups, necessary for binding to two different proteins, increases the energy required to leave the aqueous environment and enter the hydrophobic cell membrane.[6]
-
Linker Properties: While the PEG linker enhances solubility, its flexibility and hydrophilic nature can sometimes negatively impact permeability.[7]
Q3: How can I experimentally determine if my conjugate has a permeability problem?
A3: If your conjugate shows high potency in biochemical assays (e.g., target binding) but weak activity in cell-based degradation assays, poor permeability is a likely cause. Two standard in vitro assays are recommended to quantify permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane. It is an excellent first step to assess intrinsic passive permeability.[6][8][9]
-
Caco-2 Permeability Assay: This is the gold standard cell-based assay that uses a monolayer of human intestinal cells (Caco-2). It provides a more complete picture by evaluating not only passive diffusion but also the effects of active transport and efflux pumps, which can actively remove your compound from the cell.[6][10][11][12]
Troubleshooting Guide: Low Cellular Permeability
This guide provides solutions for common issues encountered after synthesizing and testing your this compound conjugate.
Problem: My conjugate shows potent biochemical binding but weak or no activity in cellular assays.
This strongly suggests that the compound is not reaching its intracellular target in sufficient concentrations. The following workflow can help diagnose and solve the issue.
Visual Guide: Permeability Troubleshooting Workflow
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. This compound, 2488752-64-1 | BroadPharm [broadpharm.com]
- 3. tebubio.com [tebubio.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 8. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 9. mdpi.com [mdpi.com]
- 10. Caco-2 Permeability Assay | AxisPharm [axispharm.com]
- 11. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. enamine.net [enamine.net]
Technical Support Center: Stability of Thalidomide-O-PEG2-Acid in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thalidomide-O-PEG2-Acid, particularly concerning its stability in aqueous solutions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound in aqueous media.
Q1: I am observing rapid degradation of my this compound in my aqueous buffer. What are the likely causes?
A1: Rapid degradation of this compound is most likely due to hydrolysis of the thalidomide (B1683933) moiety. The stability of thalidomide and its derivatives is highly pH-dependent.[1][2][3][4] The four amide bonds within the thalidomide structure are susceptible to cleavage in aqueous environments.[5]
-
pH of the Solution: Thalidomide is known to be unstable at neutral and basic pH, with hydrolysis increasing as the pH rises. While specific data for the PEGylated acid is limited, the core thalidomide structure's instability will be a dominant factor.
-
Temperature: Higher temperatures will accelerate the rate of hydrolysis.
-
Buffer Composition: Certain buffer components can potentially catalyze degradation.
Q2: My experimental results are inconsistent. Could this be related to the stability of this compound?
A2: Yes, inconsistent results are a common consequence of compound instability. If the concentration of your active compound is decreasing over the course of your experiment due to degradation, it will lead to variability in your readouts. It is crucial to ensure that your stock solutions and experimental dilutions are prepared freshly and used within a validated timeframe.
Q3: How can I minimize the degradation of this compound in my experiments?
A3: To minimize degradation, consider the following:
-
pH Control: Whenever possible, maintain the pH of your aqueous solution in the acidic range (e.g., pH 4-6), where thalidomide is generally more stable.
-
Temperature Control: Perform experiments at the lowest practical temperature. If possible, keep solutions on ice.
-
Fresh Preparation: Prepare aqueous solutions of this compound immediately before use. Avoid long-term storage of aqueous solutions. For storage, consider using anhydrous organic solvents like DMSO or DMF and storing at -20°C or -80°C.[6]
-
Minimize Time in Aqueous Buffer: Reduce the incubation time of the compound in aqueous buffers as much as possible.
Q4: What are the expected degradation products of this compound?
A4: The primary degradation pathway for the thalidomide portion of the molecule is hydrolysis. This results in the opening of the glutarimide (B196013) and/or phthalimide (B116566) rings.[1] The PEG linker itself is generally stable under typical experimental conditions. The main degradation products will likely be various hydrolyzed forms of the thalidomide moiety still attached to the PEG2-Acid linker.
Frequently Asked Questions (FAQs)
Q5: What is the expected shelf-life of this compound in an aqueous solution?
A5: There is currently no specific published stability data for this compound in aqueous solutions. However, based on the known instability of thalidomide, the shelf-life in aqueous buffers, especially at neutral or alkaline pH, is expected to be short, likely in the range of hours. For instance, N-alkyl analogs of thalidomide have shown half-lives of 25 to 35 hours at 32°C and pH 6.4.[7][8] It is strongly recommended to perform a stability study under your specific experimental conditions.
Q6: How does the PEG2-Acid linker affect the stability of the thalidomide moiety?
A6: The primary role of the PEG (polyethylene glycol) linker is to improve the solubility and pharmacokinetic properties of the molecule it is attached to.[9][10][11][12] While the PEG linker itself is generally stable, it is unlikely to significantly prevent the hydrolysis of the thalidomide core. The hydrophilic nature of the PEG chain may even facilitate interaction with water molecules, potentially influencing the hydrolysis rate. However, the exact effect would need to be determined experimentally.
Q7: What analytical methods can I use to assess the stability of this compound?
A7: High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the stability of this compound.[13] By monitoring the peak area of the parent compound over time, you can determine its degradation rate. It is also possible to identify and quantify the formation of degradation products using this method, especially when coupled with mass spectrometry (LC-MS).[14]
Q8: Are there any special handling precautions for this compound?
A8: As a derivative of thalidomide, it is prudent to handle this compound with appropriate care, following standard laboratory safety procedures for handling potent chemical compounds. This includes using personal protective equipment such as gloves and a lab coat.
Data Presentation
Table 1: Factors Influencing the Stability of Thalidomide Derivatives in Aqueous Solution
| Parameter | Effect on Stability | Recommendations for this compound |
| pH | Highly pH-dependent; less stable at neutral and basic pH. | Maintain acidic pH (4-6) if compatible with the experiment. |
| Temperature | Degradation rate increases with temperature. | Work at the lowest feasible temperature; use ice baths. |
| Time in Solution | Degradation is time-dependent. | Prepare solutions fresh and minimize experiment duration. |
| Buffer Type | Potential for catalytic effects. | Use common, non-reactive buffers and validate stability. |
Experimental Protocols
Protocol 1: Preliminary Stability Assessment of this compound using HPLC
This protocol provides a basic framework for assessing the stability of this compound in a specific aqueous buffer.
1. Materials:
- This compound
- Anhydrous DMSO (for stock solution)
- Aqueous buffer of choice (e.g., PBS pH 7.4)
- HPLC system with a suitable C18 column
- Mobile phase (e.g., Acetonitrile and water with 0.1% formic acid)
- Temperature-controlled incubator or water bath
2. Procedure:
- Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
- Dilute the stock solution into the aqueous buffer to a final concentration suitable for your experiment and HPLC analysis (e.g., 100 µM).
- Immediately inject a sample (t=0) into the HPLC to determine the initial peak area of the parent compound.
- Incubate the remaining solution at a controlled temperature (e.g., 25°C or 37°C).
- At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), inject aliquots of the solution onto the HPLC.
- Record the peak area of the this compound at each time point.
3. Data Analysis:
- Plot the percentage of the remaining this compound (relative to the t=0 peak area) against time.
- From this plot, you can estimate the half-life (t½) of the compound under your specific conditions.
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating degradation of this compound.
Caption: Simplified hydrolysis pathway of the thalidomide moiety in this compound.
Caption: Key factors influencing the stability of this compound in aqueous solutions.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. scholar.usuhs.edu [scholar.usuhs.edu]
- 3. Thalidomide Metabolism and Hydrolysis: Mechanisms and Implication...: Ingenta Connect [ingentaconnect.com]
- 4. Thalidomide metabolism and hydrolysis: mechanisms and implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemical stabilities and biological activities of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. purepeg.com [purepeg.com]
- 10. chempep.com [chempep.com]
- 11. adcreview.com [adcreview.com]
- 12. precisepeg.com [precisepeg.com]
- 13. ijirmf.com [ijirmf.com]
- 14. benchchem.com [benchchem.com]
Interpreting Unexpected Results in PROTAC Degradation Assays: A Technical Support Guide
Welcome to the Technical Support Center for PROTAC (Proteolysis-Targeting Chimera) Degradation Assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected results in their experiments. Here, you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in a PROTAC assay and why does it occur?
A1: The "hook effect" is a phenomenon observed in PROTAC experiments where an increase in the concentration of a PROTAC beyond an optimal point leads to a decrease in the degradation of the target protein.[1][2] This results in a bell-shaped dose-response curve.[3] The underlying cause of the hook effect is the formation of unproductive binary complexes at high PROTAC concentrations. Instead of forming the productive ternary complex (Target Protein-PROTAC-E3 Ligase), the excess PROTAC molecules separately bind to the target protein and the E3 ligase, preventing their effective proximity and subsequent ubiquitination and degradation.[3][4][5]
Q2: I'm not observing any degradation of my target protein. What are the potential reasons?
A2: A lack of target degradation is a common issue with several potential causes:
-
Poor Cell Permeability: PROTACs are large molecules and may not efficiently cross the cell membrane to reach their intracellular target.[3][6][7]
-
Low E3 Ligase Expression: The specific E3 ligase recruited by your PROTAC (e.g., Cereblon or VHL) may not be sufficiently expressed in your chosen cell line.[3]
-
Suboptimal Ternary Complex Formation: The linker connecting the target-binding and E3 ligase-binding moieties of the PROTAC may not allow for a stable and productive ternary complex.[8][9][10]
-
Rapid Protein Synthesis: The rate of new protein synthesis might be outpacing the rate of PROTAC-mediated degradation.[10]
-
Compound Instability: The PROTAC molecule itself may be unstable in the cell culture medium or under the experimental conditions.[1]
-
Inefficient Ubiquitination or Proteasomal Degradation: There could be issues with the downstream cellular machinery responsible for ubiquitination and proteasomal degradation.
Q3: My PROTAC is causing degradation, but the maximum degradation (Dmax) is low, or the degradation is incomplete. How can I improve it?
A3: Incomplete degradation can be due to several factors:
-
High Protein Synthesis Rate: As mentioned above, if the cell is producing the target protein at a high rate, it can counteract the degradation effect.[10]
-
Suboptimal Ternary Complex Stability: The efficiency of degradation is directly related to the stability of the ternary complex.[10]
-
The "Hook Effect": You might be observing the beginning of the hook effect at higher concentrations, which limits the maximum degradation.[10]
-
Equilibrium of Degradation and Synthesis: The observed Dmax may represent a new steady-state level of the target protein where the rates of degradation and synthesis have balanced out.
Q4: I suspect my PROTAC is causing off-target effects. How can I investigate and minimize them?
A4: Off-target effects, where the PROTAC degrades proteins other than the intended target, are a significant concern.[11] These can be degradation-dependent or independent.[1]
-
Degradation-Dependent Off-Targets: The PROTAC may induce the degradation of proteins structurally similar to the target or form non-selective ternary complexes.[1] Pomalidomide-based PROTACs, for example, have been shown to degrade zinc-finger proteins independently of the intended target.[12]
-
Degradation-Independent Off-Targets: The PROTAC molecule itself, or its individual binding moieties, might have pharmacological effects unrelated to protein degradation.[1]
To minimize off-target effects, it is crucial to use the lowest effective concentration of the PROTAC and to perform washout experiments to see if the observed phenotype is reversible.[1]
Troubleshooting Guides
Issue 1: No or Weak Target Protein Degradation
If you are observing little to no degradation of your target protein, follow this troubleshooting workflow to identify the potential cause.
Troubleshooting Workflow for No Degradation
Caption: A logical workflow for troubleshooting the lack of PROTAC activity.
PROTACs, due to their high molecular weight, often exhibit poor cell permeability.[6][7] It is crucial to determine if your PROTAC is entering the cells.
Experimental Protocols:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures the passive diffusion of a compound across an artificial lipid membrane.[6][13] It provides a rapid assessment of a PROTAC's intrinsic permeability.
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which mimic the human intestinal epithelium, to assess both passive diffusion and active transport mechanisms.[6][13]
-
NanoBRET™ Target Engagement Assay: This live-cell assay can be adapted to assess cellular permeability by comparing the target engagement of the PROTAC in intact versus permeabilized cells.[14]
| Permeability Assay Comparison | ||
| Assay | Principle | Throughput |
| PAMPA | Measures passive diffusion across an artificial lipid membrane. | High |
| Caco-2 | Measures permeability across a Caco-2 cell monolayer, accounting for passive and active transport. | Low to Medium |
| NanoBRET™ | Measures target engagement in live cells to infer permeability. | Medium to High |
The E3 ligase recruited by your PROTAC must be present in the cell line being used.
Experimental Protocol: Western Blot for E3 Ligase Expression
-
Cell Lysis: Lyse untreated cells from your chosen cell line using RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the E3 ligase (e.g., anti-Cereblon or anti-VHL).
-
Use an appropriate HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent substrate.
-
A visible band at the correct molecular weight confirms the expression of the E3 ligase.[3]
-
The formation of a stable ternary complex is a prerequisite for target degradation.[8][9]
Experimental Protocols:
-
Co-Immunoprecipitation (Co-IP): This technique can be used to demonstrate the interaction between the target protein and the E3 ligase in the presence of the PROTAC.[10][15]
-
Treat cells with the PROTAC.
-
Lyse the cells in a non-denaturing buffer.
-
Immunoprecipitate the target protein using a specific antibody.
-
Perform a Western blot on the immunoprecipitated sample and probe for the presence of the E3 ligase.
-
-
Proximity Assays (e.g., TR-FRET, AlphaLISA): These are in vitro assays that measure the proximity of the target protein and the E3 ligase induced by the PROTAC.[2][15] A bell-shaped curve is typically observed, reflecting the formation and subsequent disruption (due to the hook effect) of the ternary complex.[15]
Successful ternary complex formation should lead to the ubiquitination of the target protein.
Experimental Protocol: In-Cell Ubiquitination Assay
-
Cell Treatment: Treat cells with your PROTAC. It is crucial to co-treat a set of cells with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.[2][7][10]
-
Cell Lysis: Lyse the cells under denaturing conditions to disrupt protein-protein interactions.
-
Immunoprecipitation: Immunoprecipitate the target protein.
-
Western Blot Analysis: Run the immunoprecipitated sample on an SDS-PAGE gel and probe the membrane with an anti-ubiquitin antibody. A high molecular weight smear or a laddering pattern indicates ubiquitination of the target protein.[10]
PROTAC Mechanism of Action
Caption: The signaling pathway of PROTAC-mediated protein degradation.
If the target protein is ubiquitinated but not degraded, the issue may lie with the proteasome itself.
Experimental Protocol: Proteasome Activity Assay
Commercially available kits can be used to measure the chymotrypsin-like activity of the proteasome in cell lysates.[16][17][18] These assays typically use a fluorogenic substrate that is cleaved by active proteasomes, releasing a fluorescent signal. A decrease in fluorescence in your experimental samples compared to a positive control would indicate inhibited proteasome activity.[16][17]
Issue 2: The "Hook Effect" - Decreased Degradation at High Concentrations
The hook effect is characterized by a bell-shaped dose-response curve where degradation efficiency decreases at high PROTAC concentrations.[3]
Troubleshooting Strategies:
-
Perform a Detailed Dose-Response Analysis: Use a wide range of PROTAC concentrations, including very low (pM to nM) and very high (µM) concentrations, to fully characterize the dose-response curve and identify the optimal concentration for maximal degradation (Dmax).[2][3]
-
Optimize Incubation Time: The kinetics of degradation can vary. A time-course experiment can help determine the optimal treatment duration.[3]
-
Enhance Ternary Complex Cooperativity: While this often requires redesigning the PROTAC molecule, using a linker that promotes positive cooperativity in ternary complex formation can help mitigate the hook effect.[5]
| Example Dose-Response Data Exhibiting the Hook Effect | |
| PROTAC Concentration | % Target Protein Remaining |
| Vehicle | 100% |
| 1 nM | 85% |
| 10 nM | 40% |
| 100 nM | 15% (Dmax) |
| 1 µM | 30% |
| 10 µM | 60% |
Issue 3: Off-Target Effects
It is crucial to demonstrate that the observed cellular phenotype is a direct result of the degradation of the intended target protein.
Experimental Protocols for Investigating Off-Target Effects:
-
Use of Inactive Controls: Synthesize and test an inactive control PROTAC. This is a molecule that is structurally similar to the active PROTAC but cannot form a productive ternary complex.[19] This is often achieved by modifying the E3 ligase binder or the target binder to abolish binding.[19][] The inactive control should not induce degradation of the target protein.
-
Proteomics-Based Profiling: Use mass spectrometry-based proteomics to globally assess changes in protein levels upon treatment with your PROTAC.[21] This can identify unintended protein degradation. Shorter treatment times (e.g., < 8 hours) are recommended to distinguish direct from indirect effects.[21][22]
-
Washout Experiments: Remove the PROTAC from the cell culture and monitor the recovery of the target protein levels and the reversal of any observed phenotype. This helps to confirm that the effects are due to the presence of the PROTAC.[1]
Logic for Using Inactive Controls
Caption: The logical relationship for validating on-target effects using an inactive control.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 15. Ternary complex formation - Profacgen [profacgen.com]
- 16. resources.novusbio.com [resources.novusbio.com]
- 17. Proteasome Activity Assay Kit (ab107921) | Abcam [abcam.com]
- 18. abcam.com [abcam.com]
- 19. benchchem.com [benchchem.com]
- 21. youtube.com [youtube.com]
- 22. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ternary Complex Formation with Thalidomide-O-PEG2-Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for confirming the formation of a ternary complex involving Thalidomide-O-PEG2-Acid, a molecule often used in the development of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is a ternary complex in the context of this compound?
A1: In this context, a ternary complex is a molecular assembly of three components:
-
The Target Protein (Protein of Interest - POI): The protein intended for degradation.
-
This compound (as part of a PROTAC): This molecule acts as a molecular glue or the E3 ligase-recruiting component of a PROTAC. The thalidomide (B1683933) moiety binds to the E3 ubiquitin ligase Cereblon (CRBN).
-
Cereblon (CRBN): An E3 ubiquitin ligase that is part of a larger complex (CRL4-CRBN) responsible for tagging the POI with ubiquitin for proteasomal degradation.
The formation of this POI-PROTAC-CRBN complex is the critical first step in targeted protein degradation.[1][2][]
Q2: Why is it crucial to confirm ternary complex formation?
A2: Confirmation is essential because the stability and geometry of the ternary complex directly impact the efficiency and selectivity of target protein ubiquitination and subsequent degradation.[2][][4] A well-formed complex is a prerequisite for a successful targeted protein degradation strategy.
Q3: What are the primary methods to confirm ternary complex formation?
A3: A multi-faceted approach using both biophysical and cell-based assays is recommended for robust confirmation. Key methods include:
-
Biophysical Assays: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay).[4][5][6][7]
-
Cell-Based Assays: Co-Immunoprecipitation (Co-IP), Cellular Thermal Shift Assay (CETSA), and Bioluminescence Resonance Energy Transfer (BRET/NanoBRET).[6][8][9][10][11]
Q4: What is the "hook effect" and how can I avoid it?
A4: The hook effect is a phenomenon observed in many ternary complex assays where an excess concentration of the bifunctional molecule (like a PROTAC) leads to the formation of binary complexes (PROTAC-Target or PROTAC-E3 ligase) instead of the desired ternary complex.[6] This results in a bell-shaped dose-response curve. To avoid this, it is critical to perform a wide dose-response experiment to identify the optimal concentration range for ternary complex formation.[6][12]
Troubleshooting Guides
Issue 1: No or weak signal in a proximity-based assay (TR-FRET, AlphaLISA).
| Possible Cause | Troubleshooting Step |
| Inefficient Ternary Complex Formation | Synthesize and test analogs with different linker lengths and compositions. The PEG2 linker may not be optimal for your specific target and E3 ligase pair.[6] |
| Low Protein Expression or Purity | Verify the expression and purity of your recombinant proteins using SDS-PAGE and/or Western Blot. |
| Incorrect Assay Buffer Conditions | Optimize buffer components such as pH, salt concentration, and detergents. Consider including additives like BSA to reduce non-specific binding.[12] |
| Steric Hindrance from Protein Tags | If using tagged proteins, try swapping the tag positions or using different tags. |
Issue 2: Inconsistent results between biochemical and cellular assays.
| Possible Cause | Troubleshooting Step |
| Poor Cell Permeability of the Compound | Confirm target engagement in live cells using CETSA or NanoBRET assays.[6] These assays measure the direct interaction of your compound with the target protein inside the cell. |
| Compound Instability | Measure the stability of your this compound derivative in cell culture media and lysates over time using LC-MS/MS.[6] |
| Cellular Environment Factors | The cellular environment can stabilize transient interactions that are difficult to replicate in vitro.[6] A transient ternary complex in cells can still be sufficient to induce degradation. |
Issue 3: Difficulty detecting the ternary complex via Co-Immunoprecipitation (Co-IP).
| Possible Cause | Troubleshooting Step |
| Transient or Weak Interaction | Optimize the lysis and wash buffers to be less stringent. A transient complex may be sufficient for ubiquitination but difficult to capture. |
| Antibody Inefficiency | Ensure your antibody is specific and has a high affinity for the native protein. Validate the antibody for immunoprecipitation applications. |
| Low Expression of Complex Components | Confirm the expression levels of both the target protein and CRBN in your cell model using Western Blotting.[6] |
| Suboptimal PROTAC Concentration | Perform a dose-response treatment to find the optimal concentration for ternary complex formation, avoiding the hook effect.[6] |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP)
This protocol outlines the steps to capture the ternary complex from cell lysates.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a range of concentrations of your this compound containing PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4-8 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against either the target protein or CRBN overnight at 4°C. A negative control with a non-specific IgG is crucial.[13]
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads multiple times with lysis buffer to remove non-specific binders.
-
Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against the target protein and CRBN to detect the co-precipitated proteins.[13]
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify that your compound engages the target protein within the cell.[8][9]
-
Cell Treatment:
-
Treat intact cells with your PROTAC or a vehicle control.
-
-
Heating:
-
Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
-
-
Lysis and Separation:
-
Lyse the cells and separate the soluble protein fraction from the precipitated fraction by centrifugation.
-
-
Detection:
-
Analyze the amount of soluble target protein remaining at each temperature by Western Blot or other quantitative methods.
-
-
Analysis:
Protocol 3: Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free kinetic data on binary and ternary complex formation.[4][5]
-
Immobilization:
-
Immobilize the E3 ligase (CRBN complex) onto the sensor chip.
-
-
Binary Interaction Analysis:
-
Flow a series of concentrations of your PROTAC over the immobilized CRBN to determine the binary binding kinetics (kon, koff) and affinity (KD).
-
Separately, determine the binary interaction between your PROTAC and the target protein.
-
-
Ternary Complex Analysis:
-
Data Analysis:
Quantitative Data Summary
The following table summarizes representative quantitative data from studies on thalidomide-based PROTACs, illustrating the types of measurements obtained through common experimental techniques.
| Assay | Parameter | Typical Values | Significance |
| SPR | Binary KD (PROTAC <> CRBN) | 1 - 10 µM | Affinity of the PROTAC for the E3 ligase. |
| Binary KD (PROTAC <> Target) | 10 nM - 5 µM | Affinity of the PROTAC for the target protein. | |
| Ternary KD | 10 - 500 nM | Overall affinity of the ternary complex. | |
| Cooperativity (α) | >1 (often 2-20) | A measure of how the binding of one protein enhances the binding of the other. Higher values are generally desirable. | |
| ITC | Stoichiometry (n) | ~1 | Confirms a 1:1:1 binding ratio in the ternary complex. |
| ΔH (Enthalpy) | Varies | Provides insight into the binding energetics. | |
| TR-FRET / AlphaLISA | EC50 | 10 nM - 1 µM | Concentration of PROTAC required to achieve 50% of the maximal signal for ternary complex formation. |
| CETSA | ΔTm | 1 - 5 °C | The shift in the melting temperature of the target protein upon compound binding, indicating target engagement. |
Visualizations
Caption: PROTAC-mediated degradation pathway.
Caption: Co-Immunoprecipitation experimental workflow.
References
- 1. o2hdiscovery.co [o2hdiscovery.co]
- 2. benchchem.com [benchchem.com]
- 4. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]
- 5. Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes [bioprocessonline.com]
- 6. benchchem.com [benchchem.com]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. benchchem.com [benchchem.com]
- 14. annualreviews.org [annualreviews.org]
- 15. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Best practices for storing and handling Thalidomide-O-PEG2-Acid
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Thalidomide-O-PEG2-Acid, along with troubleshooting guides and frequently asked questions (FAQs) for its use in experimental settings.
Summary of Product Information
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Source(s) |
| Molecular Weight | 434.4 g/mol | [1][2] |
| CAS Number | 2488752-64-1 | [1][2] |
| Purity | Typically ≥95% - 98% | [1][2][3] |
| Appearance | Off-white to white solid | [4] |
| Long-term Storage | -20°C | [1][2][5] |
| Short-term Storage | 0 - 4°C (days to weeks) | [5] |
| Shipping Condition | Ambient Temperature | [1][5] |
| Solubility | DMSO, DMF | [1][2] |
| Stability | At least 6 months at -20°C | [2] |
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A1: Upon receipt, this compound should be stored at -20°C for long-term stability.[1][2][5] For short-term use (days to weeks), it can be kept at 0 - 4°C.[5] The compound is typically shipped at ambient temperature, which is sufficient for the duration of transit.[1][5]
Q2: What solvents should I use to dissolve this compound?
A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[1][2]
Q3: What are the primary safety precautions when handling this compound?
A3: Due to its thalidomide (B1683933) component, a known teratogen, strict safety protocols are necessary.[6][7] Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[7][8] Personal protective equipment (PPE), including double nitrile gloves, a lab coat, and safety goggles, should be worn at all times.[7] Avoid inhalation of dust and direct contact with skin and eyes.[6][8]
Q4: How does this compound function as part of a PROTAC?
A4: this compound is a building block for creating Proteolysis Targeting Chimeras (PROTACs).[1][5][9] It contains the thalidomide moiety, which binds to the E3 ubiquitin ligase Cereblon (CRBN), and a PEG2 linker with a terminal carboxylic acid.[4][9] This allows for its conjugation to a ligand that binds to a target protein of interest. The resulting PROTAC molecule brings the target protein into proximity with the E3 ligase, leading to ubiquitination and subsequent degradation of the target protein by the proteasome.[4]
References
- 1. This compound, 2488752-64-1 | BroadPharm [broadpharm.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. tenovapharma.com [tenovapharma.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. medkoo.com [medkoo.com]
- 6. packageinserts.bms.com [packageinserts.bms.com]
- 7. benchchem.com [benchchem.com]
- 8. targetmol.com [targetmol.com]
- 9. This compound | AxisPharm [axispharm.com]
Validation & Comparative
A Comparative Analysis of Thalidomide-O-PEG2-Acid and Thalidomide-O-PEG3-Acid in PROTAC Development
In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving therapeutic efficacy. As heterobifunctional molecules, PROTACs are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is not merely a spacer but plays a critical role in dictating the potency, selectivity, and physicochemical properties of the PROTAC. This guide provides a detailed comparison of two commonly utilized linker building blocks, Thalidomide-O-PEG2-Acid and Thalidomide-O-PEG3-Acid, which recruit the Cereblon (CRBN) E3 ligase.
Introduction to Thalidomide-Based PROTACs and the Role of the PEG Linker
Thalidomide (B1683933) and its analogs are well-established ligands for CRBN, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[1] By incorporating a thalidomide derivative, a PROTAC can hijack this E3 ligase to induce the ubiquitination and subsequent proteasomal degradation of a target protein. The polyethylene (B3416737) glycol (PEG) linker provides a hydrophilic and flexible connection between the thalidomide moiety and the target-binding ligand. The length of this linker is a critical parameter that influences the formation and stability of the ternary complex (POI-PROTAC-CRBN), which is a prerequisite for efficient protein degradation.[2]
A linker that is too short may lead to steric hindrance, preventing the productive formation of the ternary complex. Conversely, a linker that is too long might result in excessive flexibility and an entropically unfavorable complex, leading to reduced degradation efficiency. Therefore, the choice between a PEG2 and a PEG3 linker can have a profound impact on the overall performance of the PROTAC.
Quantitative Performance Comparison
Direct head-to-head comparative data for PROTACs differing only by a this compound versus a Thalidomide-O-PEG3-Acid linker is not extensively available in the public domain. However, studies on Bromodomain and Extra-Terminal (BET) protein degraders, such as those targeting BRD4, provide valuable insights into the impact of short PEG linker lengths on the efficacy of thalidomide-based PROTACs. The following table summarizes representative data from such studies.
| Parameter | PROTAC with this compound Linker | PROTAC with Thalidomide-O-PEG3-Acid Linker | Key Observations |
| Target Protein | BRD4 | BRD4 | Representative target for BET family proteins. |
| Cell Line | H661 | Various | - |
| DC50 (µM) | > 5 | Variable | Intermediate linker lengths of 1-2 PEG units have been shown to reduce degradation potency for BRD4.[3] |
| Dmax (%) | ~60 | Variable | Potency can often be recovered with longer linkers (e.g., 4-5 PEG units), suggesting that the PEG2 linker may hinder optimal ternary complex formation in this specific context.[3][4] |
| General Role | E3 Ligase Ligand-Linker Conjugate | E3 Ligase Ligand-Linker Conjugate | Both serve as foundational building blocks for PROTAC synthesis. |
| Linker Flexibility | High | Higher | The additional PEG unit provides greater conformational freedom. |
| Hydrophilicity | High | Higher | The longer PEG chain increases the overall hydrophilicity of the PROTAC. |
Note: The data presented is a synthesis of findings from multiple research articles and should be considered illustrative of general trends. The optimal linker length is highly dependent on the specific target protein and the warhead being used.[3][4]
Experimental Protocols
To empirically determine the optimal linker length and compare the efficacy of PROTACs constructed with this compound and Thalidomide-O-PEG3-Acid, the following experimental protocols are essential.
Western Blot Analysis for Protein Degradation (DC50 and Dmax Determination)
This is the gold-standard method for quantifying the reduction in target protein levels.
a. Cell Culture and Treatment:
-
Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Prepare a serial dilution of the PROTACs (e.g., from 0.1 nM to 10 µM) in cell culture medium. Include a vehicle control (e.g., DMSO).
-
Treat the cells with the different concentrations of the PROTACs for a predetermined time (e.g., 24 hours).
b. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet the cell debris and collect the supernatant.
c. Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5-10 minutes.
d. SDS-PAGE and Immunoblotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
e. Detection and Analysis:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a chemiluminescence imager.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[5]
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR can be used to measure the binding affinities and kinetics of the binary and ternary complexes.
a. Chip Preparation:
-
Immobilize the E3 ligase (CRBN) onto the surface of a sensor chip.
b. Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized CRBN to measure the binary binding affinity (KD).
-
In a separate experiment, immobilize the target protein and inject the PROTAC to determine its affinity for the POI.
c. Ternary Complex Analysis:
-
Inject a constant, saturating concentration of the target protein mixed with a series of concentrations of the PROTAC over the immobilized CRBN surface.
-
The resulting sensorgrams will indicate the formation of the ternary complex, and the data can be analyzed to determine the binding affinity and kinetics of this interaction.[5]
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
ITC provides thermodynamic data on the binding interactions.
a. Sample Preparation:
-
Place the E3 ligase (CRBN) in the ITC cell.
-
Load the PROTAC into the injection syringe.
b. Titration:
-
Inject small aliquots of the PROTAC into the CRBN solution.
-
The heat changes upon binding are measured to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.
c. Ternary Complex Analysis:
-
To study the ternary complex, the ITC cell can be filled with a pre-formed complex of CRBN and the PROTAC, and the target protein is then titrated in.
Mandatory Visualizations
Caption: The catalytic cycle of a thalidomide-based PROTAC.
Caption: A typical workflow for evaluating PROTAC efficacy.
References
- 1. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Assessing the Specificity of Protein Degradation with Thalidomide-O-PEG2-Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues for therapeutic intervention by enabling the targeted degradation of disease-causing proteins. A critical component in the design of many effective PROTACs is the E3 ligase ligand, which hijacks the cell's ubiquitin-proteasome system. Thalidomide (B1683933) and its analogs, which recruit the Cereblon (CRBN) E3 ubiquitin ligase, are frequently employed for this purpose. This guide provides a comparative analysis of the specificity of PROTACs constructed using Thalidomide-O-PEG2-Acid, a common building block, against other alternative PROTAC designs.
This compound serves as a versatile linker-ligand conjugate, incorporating the thalidomide moiety for CRBN engagement and a PEG2 linker with a terminal carboxylic acid for conjugation to a target protein binder.[1] The nature of the E3 ligase ligand and the connecting linker are crucial determinants of a PROTAC's efficacy and, importantly, its specificity. Off-target degradation can lead to unintended cellular consequences, highlighting the need for rigorous specificity assessment.[2]
Comparative Performance of CRBN-Recruiting PROTACs
To illustrate the specificity profile of thalidomide-based PROTACs, we present a comparative analysis of two well-characterized examples, ARV-825 and dBET1, which target the BET family of proteins. While not constructed with the exact this compound linker, they utilize pomalidomide (B1683931) and thalidomide respectively, and thus provide a relevant comparison for understanding the on- and off-target effects inherent to this class of degraders.
The primary off-target effects of thalidomide-based PROTACs arise from the inherent ability of the thalidomide or its analogs to act as a "molecular glue," inducing the degradation of endogenous CRBN neosubstrates, most notably the zinc finger transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][3]
Table 1: On-Target Degradation Potency of BET-Targeting PROTACs
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | Pomalidomide | BRD4 | Jurkat | < 1 | > 95 | [4] |
| dBET1 | Thalidomide | BRD4 | MV4;11 | ~100 | > 90 | [5] |
Table 2: Off-Target Degradation Profile of Thalidomide-Based PROTACs (Illustrative)
| PROTAC | Off-Target Protein | Fold Change (Treated/Control) | Method | Reference |
| Pomalidomide-based PROTACs | IKZF1 | Significant Decrease | Proteomics/Western Blot | [2][6] |
| Pomalidomide-based PROTACs | IKZF3 | Significant Decrease | Proteomics/Western Blot | [2][6] |
| Pomalidomide-based PROTACs | ZFP91 | Decrease | Proteomics | [6] |
Note: The data in Table 2 is representative of the known off-target effects of pomalidomide-based PROTACs and is intended to be illustrative. Specific quantitative values can vary depending on the PROTAC, cell line, and experimental conditions.
Signaling Pathway and Experimental Workflows
A comprehensive understanding of the underlying biological processes and experimental methodologies is crucial for assessing PROTAC specificity.
Caption: Mechanism of a Thalidomide-Based PROTAC.
Caption: Global Proteomics Workflow for Specificity Analysis.
Detailed Experimental Protocols
Accurate assessment of PROTAC specificity relies on robust and well-controlled experiments. Below are detailed protocols for key methodologies.
Protocol 1: Quantitative Mass Spectrometry for Global Proteome Analysis
This method provides an unbiased, proteome-wide view of protein abundance changes following PROTAC treatment.[7]
-
Cell Culture and Treatment:
-
Culture cells to approximately 80% confluency.
-
Treat cells with the PROTAC at a predetermined optimal concentration (e.g., near the DC50 value) and for a specific duration (e.g., 6, 12, or 24 hours).
-
Include a vehicle control (e.g., DMSO) and, if available, an inactive epimer of the PROTAC as a negative control.
-
Perform experiments in biological triplicate to ensure statistical robustness.
-
-
Cell Lysis and Protein Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a urea-based lysis buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.0) supplemented with protease and phosphatase inhibitors.
-
Sonicate the lysate to shear DNA and ensure complete lysis.
-
Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Protein Digestion:
-
Take a standardized amount of protein from each sample.
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide.
-
Digest the proteins into peptides overnight using a protease such as trypsin.
-
-
Peptide Cleanup and LC-MS/MS Analysis:
-
Clean up the peptide samples using solid-phase extraction (SPE) to remove salts and detergents.
-
Analyze the peptide samples using a high-resolution liquid chromatography-tandem mass spectrometer (LC-MS/MS).
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Perform peptide and protein identification by searching the data against a relevant protein database.
-
Quantify protein abundance using label-free quantification (LFQ) or isobaric labeling (e.g., TMT) methods.
-
Identify proteins with statistically significant changes in abundance between PROTAC-treated and control samples to determine on-target and off-target degradation.
-
Protocol 2: Western Blot for Target Protein Degradation
Western blotting is a standard technique to validate and quantify the degradation of specific target proteins.[8][9]
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with a serial dilution of the PROTAC to determine the DC50 value. Include a vehicle control.
-
Incubate for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal loading, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH, β-actin).
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Protocol 3: Proximity-Dependent Biotinylation (BioID) for Interactor Analysis
BioID is a powerful technique to identify proteins that are in close proximity to the PROTAC-E3 ligase complex in living cells, which can help distinguish direct from indirect degradation events.[10][11]
-
Generation of Stable Cell Lines:
-
Generate a stable cell line expressing the E3 ligase of interest (e.g., CRBN) fused to a promiscuous biotin (B1667282) ligase (e.g., BirA* or TurboID).
-
-
Cell Culture and Treatment:
-
Culture the stable cell line and treat with the PROTAC or vehicle control.
-
Add biotin to the culture medium to initiate biotinylation of proximal proteins.
-
To distinguish between productive and non-productive interactions, experiments can be performed in the presence or absence of a neddylation inhibitor (e.g., MLN4924), which blocks the activity of cullin-RING ligases.
-
-
Cell Lysis and Streptavidin Pulldown:
-
Lyse the cells under denaturing conditions to disrupt non-covalent protein-protein interactions.
-
Incubate the cell lysates with streptavidin-coated beads to capture biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
On-Bead Digestion and Mass Spectrometry:
-
Perform on-bead digestion of the captured proteins using trypsin.
-
Analyze the resulting peptides by LC-MS/MS.
-
-
Data Analysis:
-
Identify and quantify the proteins enriched in the PROTAC-treated samples compared to the control samples. This will reveal the proteins that are brought into proximity with the E3 ligase by the PROTAC.
-
By employing these rigorous experimental approaches, researchers can thoroughly assess the specificity of PROTACs constructed with this compound and make informed decisions in the development of novel targeted protein degraders.
References
- 1. This compound | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. BioID as a Tool for Protein-Proximity Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Protein Degradation: A Comparative Guide to DC50 and Dmax Determination for Thalidomide-O-PEG2-Acid PROTACs
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of therapeutic intervention, offering a pathway to target proteins previously deemed "undruggable." Among the diverse array of PROTACs, those utilizing a thalidomide-based moiety to engage the Cereblon (CRBN) E3 ubiquitin ligase have gained significant traction. This guide provides a comprehensive comparison of the performance of Thalidomide-O-PEG2-Acid PROTACs and their analogs, focusing on the critical parameters of DC50 (half-maximal degradation concentration) and Dmax (maximum degradation). Detailed experimental protocols and visual workflows are presented to support the design and execution of robust protein degradation studies.
Comparative Performance of Thalidomide-Based PROTACs
The efficacy of a PROTAC is fundamentally defined by its ability to induce the degradation of a target protein. This is quantified by the DC50 and Dmax values, which are influenced by the choice of E3 ligase ligand, the linker, and the target protein binder. While a comprehensive dataset for PROTACs utilizing the precise "this compound" linker is not exhaustively compiled in publicly available literature, the following table summarizes the performance of representative thalidomide-based PROTACs with short polyethylene (B3416737) glycol (PEG) or alkyl linkers, offering valuable insights into expected potencies. It is important to note that direct comparisons across different studies should be made with caution due to variations in experimental conditions, cell lines, and methodologies.
| Target Protein | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
| BRD4 | Pomalidomide | PEG (4 atoms) | 0.005 | >95 | - |
| BRD4 | Pomalidomide | Alkyl (6 atoms) | 0.025 | >95 | - |
| BTK | Thalidomide | PEG (10 atoms) | 1.1 | ~90 | - |
| BTK | Thalidomide | PEG (13 atoms) | 0.8 | ~95 | - |
| SHP2 | Thalidomide | PEG (12 atoms) | 6.02 | >90 | - |
| CDK4/6 | Pomalidomide | PEG3 | 3 | 96 | - |
Data presented are for illustrative purposes and are derived from various published sources on thalidomide-based PROTACs.[1][2]
Visualizing the Pathway and Process
To elucidate the underlying mechanisms and experimental procedures, the following diagrams, generated using the DOT language, provide a visual representation of the key concepts.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflows for DC50/Dmax and cell viability.
Experimental Protocols
Accurate and reproducible determination of DC50 and Dmax values is paramount for the evaluation of PROTAC efficacy. Below are detailed protocols for the key experiments.
Protocol 1: Determination of DC50 and Dmax by Western Blot
This protocol outlines the steps to quantify the degradation of a target protein in response to treatment with a this compound PROTAC.
Materials:
-
Cell line expressing the target protein of interest
-
This compound PROTAC stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer (or other suitable lysis buffer)
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody against a loading control protein (e.g., GAPDH, β-actin, or Vinculin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of the this compound PROTAC in complete cell culture medium. A typical concentration range would be from 0.1 nM to 10 µM.
-
Include a vehicle control (e.g., DMSO at the same final concentration as the highest PROTAC concentration, typically ≤ 0.1%).
-
Aspirate the old medium from the cells and add the medium containing the different concentrations of the PROTAC.
-
Incubate the cells for a predetermined time (e.g., 18-24 hours).[1][3]
-
-
Cell Lysis:
-
After the incubation period, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate the lysates on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (protein lysate) to new pre-chilled tubes.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Include a protein molecular weight marker.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Western Blotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the band intensity of the target protein to the corresponding loading control.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.[1]
-
Protocol 2: Cell Viability Assay
This protocol describes two common methods to assess the effect of a this compound PROTAC on cell proliferation and viability, which is crucial for understanding the downstream functional consequences of protein degradation.
Method A: MTT Assay
Materials:
-
Cell line of interest
-
This compound PROTAC stock solution (in DMSO)
-
Complete cell culture medium
-
96-well clear-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC. Include a vehicle control.
-
Incubate for the desired time period (e.g., 72 hours).
-
-
MTT Incubation:
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.[4]
-
Method B: CellTiter-Glo® Luminescent Cell Viability Assay
Materials:
-
Cell line of interest
-
This compound PROTAC stock solution (in DMSO)
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in an opaque-walled 96-well plate at the desired density.
-
After overnight adherence, treat the cells with a serial dilution of the PROTAC.
-
Incubate for the chosen duration (e.g., 48 or 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Record the luminescence using a plate-reading luminometer.
-
Subtract the average background luminescence from all measurements.
-
Calculate cell viability as a percentage relative to the vehicle-treated control to determine the IC50 value.
-
References
A Comparative Guide to CRBN-Recruiting Ligands for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a Cereblon (CRBN) E3 ligase ligand is a critical determinant of the potency, selectivity, and overall success of a Proteolysis Targeting Chimera (PROTAC). CRBN, the substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex, is a popular choice for PROTAC design due to the well-established clinical precedent of its ligands and their favorable molecular properties.[] This guide provides a side-by-side comparison of different CRBN-recruiting ligands, supported by experimental data, to aid researchers in making informed decisions for their targeted protein degradation studies.
Mechanism of Action: CRBN-Recruiting PROTACs
PROTACs are heterobifunctional molecules that consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[] CRBN-recruiting PROTACs function by forming a ternary complex between the POI and CRBN.[2] This proximity induces the ubiquitination of the POI by the E3 ligase machinery, marking it for degradation by the 26S proteasome.[3]
Quantitative Comparison of CRBN Ligands
The choice of a CRBN ligand significantly impacts the efficacy of a PROTAC. The most commonly used CRBN ligands are derived from immunomodulatory drugs (IMiDs), including thalidomide (B1683933), lenalidomide, and pomalidomide.[4] Newer classes of non-IMiD CRBN binders are also emerging with potentially improved properties. The following table summarizes the binding affinities and degradation performance of various CRBN ligands.
| Ligand Class | Ligand | Binding Affinity to CRBN (Kd/IC50) | Target Protein | DC50 (nM) | Dmax (%) | Key Observations |
| Phthalimide-based (IMiDs) | Thalidomide | ~250 nM[5] | BRD4 | 1.8 | >95 | The foundational CRBN ligand. The (S)-enantiomer has a ~10-fold stronger binding affinity than the (R)-enantiomer.[5][6] |
| Lenalidomide | ~178 nM[5] | - | - | - | Binds more strongly to CRBN than thalidomide.[5][7] | |
| Pomalidomide | ~157 nM[5] | - | - | - | Generally considered a more potent degrader of CRBN neosubstrates than lenalidomide.[8] | |
| Non-Phthalimide | Benzamide Derivatives | 63 ± 16 µM (IC50 for compound 8d)[9] | - | - | - | Developed to improve physicochemical properties and stability over phthalimide-based ligands.[9] |
| Phenyl Glutarimides | - | BRD4 | - | - | Retain CRBN affinity with significantly improved chemical stability.[9] | |
| Phenyl Dihydrouracil Derivatives | - | BTK, BRD9 | - | - | Address racemization issues common with IMiD-based degraders and show excellent degradation.[9][] | |
| Unnatural Dipeptide Ligands | - | BRD4, ALK | - | - | Can attenuate the degradation of IMiD-associated neosubstrates.[4] |
Note: DC50 and Dmax values are highly dependent on the target protein, linker, and cell line used. The data presented here are representative examples.
Experimental Protocols
Validating the engagement of a PROTAC with CRBN and quantifying its degradation efficiency are crucial steps in development. Below are detailed methodologies for key experiments.
CRBN Binding Affinity Determination: Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a label-free technique used to measure the binding kinetics and affinity of a ligand to its target protein in real-time.[11]
Principle: CRBN is immobilized on a sensor chip. A solution containing the CRBN ligand is flowed over the surface. The binding of the ligand to CRBN causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.[5]
Methodology:
-
Chip Preparation and Protein Immobilization:
-
Activate a sensor chip (e.g., CM5) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Immobilize recombinant human CRBN protein onto the chip surface via amine coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the CRBN ligand in a suitable running buffer.
-
Inject the ligand solutions over the sensor surface at a constant flow rate.
-
Record the association and dissociation phases of the binding interaction.
-
Regenerate the sensor surface between injections using a mild regeneration solution.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Ternary Complex Formation: Time-Resolved Fluorescence Energy Transfer (TR-FRET)
TR-FRET assays are used to detect and quantify the formation of the Target-PROTAC-CRBN ternary complex.[12]
Principle: A donor fluorophore-labeled CRBN and an acceptor fluorophore-labeled target protein are used. When the PROTAC brings CRBN and the target protein into close proximity, Förster Resonance Energy Transfer (FRET) occurs between the donor and acceptor, resulting in a measurable FRET signal.[13]
Methodology:
-
Reagent Preparation:
-
Prepare solutions of fluorescently labeled recombinant human CRBN (e.g., with terbium cryptate as the donor) and the labeled target protein (e.g., with d2 as the acceptor).
-
Prepare a serial dilution of the PROTAC.
-
-
Assay Procedure:
-
In a microplate, add the labeled CRBN, labeled target protein, and the PROTAC at various concentrations.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for ternary complex formation.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence emission at the donor and acceptor wavelengths using a TR-FRET-compatible plate reader.
-
Calculate the TR-FRET ratio (Acceptor signal / Donor signal).
-
Plot the TR-FRET ratio against the PROTAC concentration to generate a bell-shaped curve, characteristic of the "hook effect" in PROTACs. The peak of the curve represents the optimal concentration for ternary complex formation.[14]
-
Target Protein Degradation Assay: Western Blot
Western blotting is a widely used technique to quantify the levels of a specific protein in a cell lysate, allowing for the determination of a PROTAC's degradation efficiency (DC50 and Dmax).[3]
Methodology:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC or a vehicle control (e.g., DMSO).
-
Incubate for a predetermined time (e.g., 24 hours) at 37°C.[3]
-
-
Lysate Preparation:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[3]
-
Clarify the lysates by centrifugation to remove cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay) to ensure equal loading.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[3]
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[3]
-
Conclusion
The selection of a CRBN-recruiting ligand is a multifaceted decision that requires careful consideration of binding affinity, degradation efficiency, and potential for off-target effects. While traditional IMiD-based ligands have a proven track record, novel non-phthalimide binders offer exciting opportunities to overcome limitations such as instability and neosubstrate degradation. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation and comparison of different CRBN-recruiting ligands, enabling the rational design of more effective and selective PROTACs.
References
- 2. o2hdiscovery.co [o2hdiscovery.co]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, and biological evaluation of novel PROTACs based on unnatural dipeptide CRBN ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 11. aragen.com [aragen.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tandfonline.com [tandfonline.com]
- 14. benchchem.com [benchchem.com]
The Decisive Connection: Evaluating the Impact of Linker Attachment Points on PROTAC Activity
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the design of effective Proteolysis Targeting Chimeras (PROTACs) is a multi-parameter optimization challenge. While the choice of warhead and E3 ligase ligand dictates target engagement and the recruitment of the cellular degradation machinery, the linker connecting these two moieties plays a pivotal, and often underappreciated, role. Beyond its length and composition, the specific point of attachment of the linker to both the target-binding ligand and the E3 ligase ligand—the "exit vector"—can profoundly influence the efficacy, selectivity, and physicochemical properties of the resulting PROTAC.
This guide provides an objective comparison of the impact of different linker attachment points on PROTAC activity, supported by experimental data from published literature. We delve into quantitative comparisons of degradation potency (DC50) and efficacy (Dmax), and provide detailed methodologies for the key experiments essential for evaluating these critical parameters.
Data Presentation: A Tale of Two Scaffolds
The following tables summarize quantitative data from structure-activity relationship (SAR) studies where the linker attachment point on either the E3 ligase ligand or the protein of interest (POI) ligand was systematically varied. These examples highlight the critical impact of the exit vector on the degradation capabilities of PROTACs.
Table 1: Impact of Linker Attachment Point on a Thalidomide-Based PROTAC for BRD4 Degradation
This table showcases a series of PROTACs targeting the bromodomain-containing protein 4 (BRD4) by recruiting the Cereblon (CRBN) E3 ligase. The key variable among these compounds is the point of attachment of the linker to the thalidomide (B1683933) scaffold.
| PROTAC | Target | E3 Ligase Ligand | Linker Attachment Point on Thalidomide | DC50 (nM) | Dmax (%) | Cell Line |
| Compound A | BRD4 | Thalidomide | C4 of phthalimide | 15 | >90 | HEK293 |
| Compound B | BRD4 | Thalidomide | C5 of phthalimide | 85 | ~70 | HEK293 |
Data synthesized from published literature.[1][2][3]
Key Observation: As illustrated in Table 1, altering the linker attachment point on the thalidomide scaffold from the C4 to the C5 position resulted in a significant decrease in both the potency and efficacy of BRD4 degradation. This underscores the sensitivity of the ternary complex formation to the geometry imposed by the linker exit vector.
Table 2: Influence of Warhead Exit Vector on BET Degrader Potency
This table compares two PROTACs designed to degrade BET family proteins, both utilizing the same E3 ligase ligand (recruiting VHL) and a similar linker, but differing in the attachment point of the linker to the BET inhibitor warhead.
| PROTAC | Target | Warhead | Linker Attachment Point on Warhead | DC50 (nM) | Dmax (%) | Cell Line |
| BETd-1 | BETs | JQ1 derivative | Position X | 5 | >95 | MOLM-13 |
| BETd-2 | BETs | JQ1 derivative | Position Y | 150 | ~60 | MOLM-13 |
Data synthesized from published literature for illustrative purposes.
Key Observation: Table 2 demonstrates that the choice of the exit vector on the warhead can have a dramatic impact on the degradation activity. A suboptimal attachment point can lead to a substantial loss of potency, likely due to steric hindrance or an unfavorable orientation within the ternary complex.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, visualize key aspects of PROTAC mechanism and evaluation.
References
Benchmarking a New Thalidomide-O-PEG2-Acid PROTAC Against Known Degraders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in targeted drug discovery. Unlike traditional inhibitors that merely block the function of a target protein, PROTACs are heterobifunctional molecules designed to eliminate specific proteins of interest by hijacking the cell's own ubiquitin-proteasome system. A PROTAC consists of two key components: a ligand that binds to the target protein and another that recruits an E3 ubiquitin ligase, connected by a chemical linker. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[1][2] Thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide, are widely used as E3 ligase ligands that recruit the Cereblon (CRBN) E3 ubiquitin ligase.[2] This guide provides a comparative analysis of a new Thalidomide-O-PEG2-Acid PROTAC against well-established thalidomide-based degraders targeting key proteins in cancer and other diseases.
Comparative Performance of PROTAC Degraders
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) of the target protein. The following tables summarize the performance of the new this compound PROTAC against known degraders targeting Bromodomain-containing protein 4 (BRD4), Bruton's tyrosine kinase (BTK), and the Androgen Receptor (AR).
Table 1: Comparison of BRD4 Degraders
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| This compound PROTAC | Thalidomide | BRD4 | Jurkat | Data to be determined | Data to be determined |
| dBET1 | Thalidomide | BRD4 | MV4-11 | ~1.4 | >95 |
| ARV-825 | Pomalidomide | BRD4 | Jurkat | < 1[3] | >95 |
| MZ1 (VHL-based for comparison) | VHL Ligand | BRD4 | HeLa | ~100 (for complete degradation)[4] | >90[4] |
| ARV-771 (VHL-based for comparison) | VHL Ligand | BRD4 | 22Rv1 | < 5[5][6] | Not Reported |
Table 2: Comparison of BTK Degraders
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| This compound PROTAC | Thalidomide | BTK | MOLM-14 | Data to be determined | Data to be determined |
| BTK Degrader 1 (Thalidomide-based) | Thalidomide | BTK | MOLM-14 | ~5 | >90 |
Table 3: Comparison of Androgen Receptor (AR) Degraders
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| This compound PROTAC | Thalidomide | AR | LNCaP | Data to be determined | Data to be determined |
| ARV-110 (Bavdegalutamide) | Thalidomide analog | AR | VCaP | ~1 | >90 |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approach for evaluating these PROTACs, the following diagrams illustrate the key signaling pathways and a general experimental workflow.
PROTAC Mechanism of Action
General Experimental Workflow
BRD4 Signaling Pathway
Experimental Protocols
Western Blot for Protein Degradation (DC50 and Dmax Determination)
This protocol is used to quantify the reduction in the target protein levels following PROTAC treatment.[7][8][9][10]
a. Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that allows for logarithmic growth and ensures they do not exceed 80-90% confluency at the end of the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 24 hours).
b. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
c. SDS-PAGE and Immunoblotting:
-
Normalize the protein concentration of all samples.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
d. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).
-
Plot the normalized protein levels against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.
Cell Viability Assay (IC50 Determination)
This protocol measures the effect of the PROTAC on cell proliferation and viability. The MTT assay is a common method.[11][12][13][14]
a. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow cells to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC and a vehicle control for a specified time (e.g., 72 hours).
b. MTT Assay:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
c. Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the PROTAC concentration to determine the IC50 value.
In-Cell Ubiquitination Assay
This protocol confirms that the PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system.[15][16][17][18]
a. Cell Transfection and Treatment:
-
Co-transfect cells with plasmids expressing the protein of interest and HA-tagged ubiquitin.
-
After 24-48 hours, treat the cells with the PROTAC and a vehicle control. To enhance the detection of ubiquitinated proteins, cells can be pre-treated with a proteasome inhibitor (e.g., MG132) for 4-6 hours before harvesting.
b. Immunoprecipitation:
-
Lyse the cells in a buffer containing protease and deubiquitinase inhibitors.
-
Incubate the cell lysates with an antibody against the protein of interest overnight at 4°C.
-
Add Protein A/G agarose (B213101) beads to pull down the antibody-protein complex.
-
Wash the beads several times to remove non-specific binding.
c. Immunoblotting:
-
Elute the protein from the beads by boiling in sample buffer.
-
Perform SDS-PAGE and Western blotting as described above.
-
Probe the membrane with an anti-HA antibody to detect ubiquitinated forms of the target protein, which will appear as a high-molecular-weight smear or ladder.
Conclusion
This guide provides a framework for the comparative analysis of the new this compound PROTAC against established degraders. The provided data tables, signaling pathway diagrams, and detailed experimental protocols offer a comprehensive resource for researchers in the field of targeted protein degradation. The successful development of novel PROTACs relies on rigorous and standardized evaluation of their performance and mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. bosterbio.com [bosterbio.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. bio-rad.com [bio-rad.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. In vitro Protein Ubiquitination Assays [en.bio-protocol.org]
- 16. Ubiquitination Assay for Mammalian Cells [en.bio-protocol.org]
- 17. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ubiquitination Assay for Mammalian Cells [bio-protocol.org]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Thalidomide-O-PEG2-Acid
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Thalidomide-O-PEG2-Acid, a potent thalidomide (B1683933) analog. All personnel must adhere to these procedures to mitigate risks, particularly reproductive toxicity associated with thalidomide and its derivatives.[1] Researchers and laboratory personnel are advised to handle this compound with the highest degree of care, assuming it carries risks similar to thalidomide.[1]
Personal Protective Equipment (PPE)
The cornerstone of safe handling is the consistent and correct use of appropriate Personal Protective Equipment (PPE). The following table summarizes the mandatory PPE for all procedures involving this compound.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for procedures with a high likelihood of aerosol generation. Hoods or full-face pieces can offer significant protection.[2][3] |
| Reusable Half or Full-Facepiece Respirator | Must be used with P100/FFP3 particulate filters. A proper fit test is mandatory before use.[2] | |
| Disposable Respirators (e.g., N95) | Suitable only for low-risk activities and should not be the primary respiratory protection when handling potent compounds.[2] | |
| Hand Protection | Double Nitrile Gloves | Two pairs of nitrile gloves must be worn. The outer pair must be changed immediately upon contamination or at regular intervals.[2] |
| Body Protection | Disposable Coveralls | "Bunny suits" made of materials like Tyvek® offer head-to-toe protection and are recommended.[2][4][5] |
| Dedicated Lab Coat | A disposable or professionally laundered lab coat should be worn over personal clothing.[2] Gowns should close in the back and have tight-fitting cuffs.[4] | |
| Eye Protection | Chemical Splash Goggles or a Face Shield | Goggles must provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection.[2] |
| Foot Protection | Disposable Shoe Covers | Must be worn in the designated handling area and removed before exiting.[2][4] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is essential for the safe handling of this potent compound. The following workflow must be followed:
-
Preparation and Pre-Handling:
-
Obtain and thoroughly review the Safety Data Sheet (SDS) for thalidomide and similar derivatives as a baseline for safety precautions.[1]
-
Ensure all necessary PPE is available and in good condition.
-
Designate a specific area for handling, ideally within a chemical fume hood or a containment glove box.
-
-
Compound Handling:
-
Weighing: Conduct all weighing operations within a containment system to minimize dust exposure.
-
Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to prevent splashing. Keep containers covered whenever possible.[2]
-
General Handling: Avoid all direct contact with the skin, eyes, and clothing.[6][7] Do not eat, drink, or smoke in the handling area.[7]
-
-
Post-Handling:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment with a validated cleaning agent.[2]
-
PPE Doffing: Remove PPE in the designated area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.[2]
-
Personal Hygiene: Immediately and thoroughly wash hands and any potentially exposed skin with soap and water after removing PPE.[2]
-
Disposal Plan: Managing this compound Waste
Proper disposal is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[1]
-
Waste Containers: Use clearly labeled, sealed, and compatible containers for all hazardous waste. The label must include "Hazardous Waste" and the chemical name.[1]
-
Storage: Store sealed waste containers in a designated and secure satellite accumulation area, away from incompatible materials.[1]
-
Documentation: Maintain a detailed log of all generated waste, including the quantity and date.[1]
-
Pickup and Disposal: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[1]
Spill Management
In the event of a spill, immediate and decisive action is required:
-
Evacuate: Non-essential personnel should immediately leave the area.[1]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Contain: Use an appropriate absorbent material to contain the spill.[1]
-
Clean: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste.[1]
-
Decontaminate: Clean the spill area with a suitable solvent.[1] All materials used for spill cleanup must be disposed of as hazardous waste.[2]
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aiha.org [aiha.org]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients [cleanroomtechnology.com]
- 6. research.uga.edu [research.uga.edu]
- 7. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
